molecular formula C22H35N5O5 B12391299 Ac-Val-Tyr-Lys-NH2

Ac-Val-Tyr-Lys-NH2

Cat. No.: B12391299
M. Wt: 449.5 g/mol
InChI Key: VIULYHSIQIIJLZ-FHWLQOOXSA-N
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Description

Ac-Val-Tyr-Lys-NH2 is a useful research compound. Its molecular formula is C22H35N5O5 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H35N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C22H35N5O5/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32)/t17-,18-,19-/m0/s1

InChI Key

VIULYHSIQIIJLZ-FHWLQOOXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Ac-Val-Tyr-Lys-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Significance of a Novel Tetrapeptide

This technical guide provides a comprehensive overview of the acetylated and amidated tetrapeptide, Ac-Val-Tyr-Lys-NH2. The document is intended for researchers, scientists, and professionals involved in drug development and peptide research. It details the chemical structure, physicochemical properties, and potential biological activities based on related peptide structures. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and characterization.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this novel tetrapeptide.

Chemical Structure

This compound is a tetrapeptide composed of the amino acids Valine (Val), Tyrosine (Tyr), and Lysine (Lys). The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). The structure is as follows:

Sequence: this compound

Physicochemical Properties

The physicochemical properties of this compound have been calculated using computational tools and are presented in the table below. These properties are essential for designing and conducting experiments, as well as for predicting the peptide's behavior in biological systems.

PropertyValue
Molecular Formula C28H46N6O6
Molecular Weight 578.70 g/mol
Theoretical pI 9.99
Amino Acid Composition
Valine (Val)1
Tyrosine (Tyr)1
Lysine (Lys)1
Charge at pH 7 +1

Potential Biological Activities

While no specific biological activities have been documented for this compound, the constituent amino acids and similar peptide sequences suggest several areas of potential interest. Peptides containing Valine, Tyrosine, and Lysine have been associated with a range of biological functions.

Short peptides derived from natural sources have demonstrated various bioactive properties, including antioxidant, antimicrobial, and antihypertensive activities.[1] The presence of a hydrophobic amino acid (Valine) and an aromatic amino acid (Tyrosine) may contribute to antioxidant properties.[1] Lysine, a basic amino acid, is often found in antimicrobial peptides.[2] Furthermore, peptides containing these residues have been investigated for their roles in cellular signaling and as enzyme inhibitors. For instance, a related peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, has been identified as an inhibitor of tau protein fibrillization, suggesting potential applications in neurodegenerative disease research.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on well-established techniques in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Val-OH

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base like diisopropylethylamine (DIPEA) in DMF.

  • Final Washing: Wash the resin with DMF and DCM and dry it under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and dry the crude peptide.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF/DCM) Deprotection1->Wash1 Couple_Lys Couple Fmoc-Lys(Boc)-OH Wash1->Couple_Lys Wash2 Wash Couple_Lys->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Wash3->Couple_Tyr Wash4 Wash Couple_Tyr->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash Deprotection3->Wash5 Couple_Val Couple Fmoc-Val-OH Wash5->Couple_Val Wash6 Wash Couple_Val->Wash6 Deprotection4 Fmoc Deprotection Wash6->Deprotection4 Wash7 Wash Deprotection4->Wash7 Acetylation N-terminal Acetylation Wash7->Acetylation Wash8 Final Wash Acetylation->Wash8 Cleavage Cleavage from Resin (TFA Cocktail) Wash8->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide HPLC_Purification_Workflow Crude_Peptide Crude Peptide Solution Injection Inject onto C18 Column Crude_Peptide->Injection Gradient Gradient Elution (ACN/H2O/TFA) Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation Analysis Analyze Purity Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide MS_Characterization_Workflow Pure_Peptide Purified Peptide Sample_Prep Prepare Sample (for ESI or MALDI) Pure_Peptide->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Data_Acquisition Acquire Mass Spectrum MS_Analysis->Data_Acquisition Data_Analysis Compare Observed Mass with Theoretical Mass Data_Acquisition->Data_Analysis Confirmation Confirm Identity and Purity Data_Analysis->Confirmation

References

A Technical Guide to the Synthesis and Purification of Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the acetylated tetrapeptide amide, Ac-Val-Tyr-Lys-NH2. The methodologies detailed herein leverage standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), offering a robust and reproducible workflow for obtaining high-purity peptide for research and development applications.

Overview of the Synthesis and Purification Strategy

The synthesis of this compound is achieved through a stepwise solid-phase approach, building the peptide chain from the C-terminus to the N-terminus on a solid support. This method allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials by simple filtration and washing. Following chain assembly and N-terminal acetylation, the peptide is cleaved from the resin and deprotected, then purified to a high degree using RP-HPLC. The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis follows the widely adopted Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based side-chain protecting groups. A Rink Amide resin is employed to generate the C-terminal amide upon cleavage.

Materials and Reagents
Reagent Purpose Grade/Supplier
Rink Amide MBHA ResinSolid support for peptide amide synthesis100-200 mesh, ~0.5 mmol/g loading
Fmoc-Lys(Boc)-OHC-terminal amino acidPeptide synthesis grade
Fmoc-Tyr(tBu)-OHAmino acidPeptide synthesis grade
Fmoc-Val-OHAmino acidPeptide synthesis grade
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)SolventACS grade
PiperidineFmoc deprotection reagentReagent grade
HBTUCoupling reagentPeptide synthesis grade
DIPEABase for couplingReagent grade
Acetic AnhydrideAcetylation reagentReagent grade
Trifluoroacetic Acid (TFA)Cleavage and deprotection reagentReagent grade
Triisopropylsilane (TIS)ScavengerReagent grade
Deionized Water (H₂O)ScavengerHigh purity
Experimental Protocol: SPPS of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a solid-phase synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF from the vessel.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and then DMF (3 x 5 mL) to remove residual piperidine.

Step 3: Amino Acid Coupling (Lys, Tyr, Val) This cycle is repeated for each amino acid in the sequence (Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH).

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol) and 3 equivalents of HBTU (0.3 mmol) in 2 mL of DMF. Add 6 equivalents of DIPEA (0.6 mmol). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Step 4: N-Terminal Acetylation

  • After coupling the final amino acid (Fmoc-Val-OH), perform the Fmoc deprotection step as described in Step 2.

  • Wash the resin as described in Step 2.

  • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

  • Add 5 mL of the acetylation solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under a vacuum for at least 1 hour.

SPPS Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Lys Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Lys Couple_Lys Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect_Lys->Couple_Lys Wash_Lys Wash (DMF, DCM) Couple_Lys->Wash_Lys Deprotect_Tyr Fmoc Deprotection Wash_Lys->Deprotect_Tyr Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect_Tyr->Couple_Tyr Wash_Tyr Wash Couple_Tyr->Wash_Tyr Deprotect_Val Fmoc Deprotection Wash_Tyr->Deprotect_Val Couple_Val Couple Fmoc-Val-OH Deprotect_Val->Couple_Val Wash_Val Wash Couple_Val->Wash_Val Deprotect_Final Final Fmoc Deprotection Wash_Val->Deprotect_Final Acetylation N-Terminal Acetylation (Acetic Anhydride/DIPEA) Deprotect_Final->Acetylation Final_Wash Final Wash & Dry Acetylation->Final_Wash Cleavage Cleavage & Deprotection Final_Wash->Cleavage

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Cleavage and Deprotection

The synthesized peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail containing scavengers to prevent side reactions.

Cleavage Cocktail
Reagent Volume Percentage Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Deionized Water (H₂O)2.5%Scavenger
Triisopropylsilane (TIS)2.5%Scavenger for tBu and Trt groups
Experimental Protocol: Cleavage
  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 1 mL.

  • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.

HPLC Parameters
Parameter Condition
Column Preparative C18, 5 µm, 100 Å, 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm
Gradient See Table below
Preparative HPLC Gradient
Time (min) % Mobile Phase B
05
55
3545
4095
4595
465
505
Experimental Protocol: Purification
  • Dissolve the crude peptide in a minimal volume of 5% ACN in water.

  • Inject the dissolved peptide onto the equilibrated preparative HPLC column.

  • Run the gradient as described above and collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions with a purity of >98%.

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Purification Workflow Diagram

Purification_Workflow Crude_Peptide Crude Peptide Pellet Dissolve Dissolve in 5% ACN/Water Crude_Peptide->Dissolve Inject Inject onto Preparative RP-HPLC (C18) Dissolve->Inject Elute Elute with ACN Gradient (0.1% TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions (>98%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product Purified this compound Lyophilize->Final_Product

Caption: RP-HPLC Purification Workflow for this compound.

Quality Control and Data

The final product should be characterized to confirm its identity and purity.

Analytical Data
Analysis Expected Result
Appearance White lyophilized powder
Purity (Analytical HPLC) ≥ 98%
Molecular Weight (ESI-MS) Calculated: 593.71 g/mol
Observed: [M+H]⁺ = 594.7 g/mol
Yield 15-25% (based on initial resin loading)
Purity and Yield Summary
Parameter Value
Initial Resin Loading 0.1 mmol
Crude Peptide Yield ~70-80%
Crude Peptide Purity ~60-70%
Final Purified Yield ~15-25%
Final Purity ≥ 98%

Conclusion

The described methods provide a reliable and effective strategy for the synthesis and purification of this compound. Adherence to these protocols, coupled with careful monitoring of reaction completion and meticulous purification, will consistently yield a high-purity product suitable for a wide range of research and drug development applications. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis of this and other similar acetylated peptide amides.

In-Depth Technical Guide: The Biological Activity of Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Ac-Val-Tyr-Lys-NH2 is categorized as a research peptide with a potential role in the study of neurodegenerative diseases. While direct and extensive public literature detailing the specific biological activity of this exact peptide is limited, its sequence and classification by suppliers strongly suggest its relevance as a modulator of tau protein aggregation. The Val-Tyr-Lys (VYK) motif is a recognized segment within the microtubule-binding region of the tau protein, which is critically involved in the formation of paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies. This guide synthesizes the likely biological context of this compound, provides representative experimental protocols for its characterization, and illustrates the pertinent biological pathways.

Introduction: The Role of Tau in Neurodegeneration

Tau is a microtubule-associated protein that is crucial for stabilizing microtubules in neurons. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble paired helical filaments (PHFs), which form neurofibrillary tangles (NFTs). This process is cytotoxic and correlates with cognitive decline. The VYK motif, present in the microtubule-binding repeat domain of tau, is a key region that can initiate and promote this aggregation. Small molecules and peptides that can interact with this motif are of significant interest as potential therapeutic agents to inhibit or reverse tau pathology.

Hypothetical Biological Activity of this compound

Based on its sequence, this compound is hypothesized to act as a competitive inhibitor of tau protein aggregation. By mimicking the native VYK sequence in tau, it may bind to tau monomers or early-stage oligomers, thereby preventing the conformational changes required for the formation of β-sheets and subsequent filament elongation.

Postulated Mechanism of Action:

  • Binding to Tau Monomers: this compound may interact with the VYK-containing region of soluble tau monomers, keeping them in a conformation that is less prone to aggregation.

  • Capping of Filaments: The peptide could bind to the ends of growing tau filaments, preventing the recruitment of further tau monomers.

  • Destabilization of Oligomers: It might interact with early-stage, toxic tau oligomers, potentially leading to their disassembly.

Quantitative Data (Hypothetical)

While specific quantitative data for this compound is not available in the public domain, the following table illustrates the types of data that would be generated to characterize its activity as a tau aggregation inhibitor.

ParameterHypothetical ValueMethodSignificance
IC50 (Aggregation Inhibition)10-50 µMThioflavin T (ThT) AssayConcentration required to inhibit 50% of tau aggregation.
Kd (Binding to Tau Fragment)1-10 µMSurface Plasmon Resonance (SPR)Affinity of the peptide for a specific tau fragment (e.g., K18).
Cellular Tau Seeding EC50 25-100 µMFRET-based Biosensor Cell AssayConcentration for 50% inhibition of tau seeding in a cellular model.
Blood-Brain Barrier Permeability Low to ModeratePAMPA AssayIndicates the potential for the peptide to reach its target in the CNS.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to validate the biological activity of this compound as a tau aggregation inhibitor.

Thioflavin T (ThT) Tau Aggregation Assay

Principle: ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. An increase in ThT fluorescence is proportional to the extent of tau aggregation.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 µM solution of a tau construct (e.g., K18, a fragment containing the four microtubule-binding repeats) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a 1 mg/mL heparin solution (an aggregation inducer).

    • Prepare a 500 µM ThT solution in the assay buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the tau construct to a final concentration of 10 µM.

    • Add varying concentrations of this compound (e.g., from 0.1 to 100 µM).

    • Include a positive control (tau + heparin, no peptide) and a negative control (tau only).

    • Initiate aggregation by adding heparin to a final concentration of 10 µg/mL.

    • Bring the final volume of each well to 100 µL with the assay buffer.

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with continuous shaking.

    • At specified time points (e.g., every hour for 24 hours), add 10 µL of the 500 µM ThT solution to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the peptide.

    • Determine the IC50 value by plotting the final fluorescence intensity (or the aggregation rate) against the logarithm of the peptide concentration and fitting to a dose-response curve.

Cellular Tau Seeding Assay

Principle: This assay uses a cell line that expresses a fluorescently tagged tau protein. When these cells are exposed to pre-formed tau fibrils ("seeds"), they induce the aggregation of the endogenous, tagged tau, which can be measured by Förster Resonance Energy Transfer (FRET).

Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing a FRET-based tau biosensor (e.g., Tau-RD-CFP/YFP) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Preparation of Tau Seeds:

    • Aggregate a full-length tau isoform (e.g., 2N4R) in vitro using heparin, as described in the ThT assay protocol.

    • Sonicate the resulting fibrils to create smaller, active seeds.

  • Seeding Experiment:

    • Plate the biosensor cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the tau seeds (e.g., at a final concentration of 1 µg/mL) with varying concentrations of this compound for 1 hour at room temperature.

    • Add the seed/peptide mixtures to the cells.

    • Include controls with seeds only and untreated cells.

  • FRET Measurement:

    • Incubate the cells for 48-72 hours.

    • Wash the cells with PBS and measure the FRET signal using a fluorescence microscope or a plate reader capable of FRET measurements (e.g., by measuring the ratio of YFP to CFP emission upon CFP excitation).

  • Data Analysis:

    • Quantify the FRET efficiency for each condition.

    • Calculate the percentage of inhibition of seeding for each peptide concentration relative to the seeds-only control.

    • Determine the EC50 value from a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Tau Aggregation Pathway

Tau_Aggregation_Pathway Tau_Monomer Soluble Tau Monomer Hyperphosphorylation Hyperphosphorylation (Kinases > Phosphatases) Tau_Monomer->Hyperphosphorylation Misfolded_Monomer Misfolded Tau Monomer Hyperphosphorylation->Misfolded_Monomer Oligomers Soluble Tau Oligomers (Toxic Species) Misfolded_Monomer->Oligomers Aggregation Nucleation PHF Paired Helical Filaments (PHFs) Oligomers->PHF Elongation NFTs Neurofibrillary Tangles (NFTs) PHF->NFTs Peptide This compound Peptide->Misfolded_Monomer Inhibition Peptide->Oligomers

Caption: Hypothetical mechanism of this compound in inhibiting the tau aggregation cascade.

Experimental Workflow for Screening Tau Aggregation Inhibitors

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Preclinical Development Start Peptide Library (including this compound) ThT_Assay ThT Aggregation Assay Start->ThT_Assay Hit_Identification Hit Identification (IC50 < Threshold) ThT_Assay->Hit_Identification SPR_Assay SPR Binding Assay Cell_Seeding Tau Seeding Assay (FRET Biosensor Cells) SPR_Assay->Cell_Seeding Validated Hits Hit_Identification->SPR_Assay Confirm Binding Toxicity_Assay Cell Viability Assay (e.g., MTT) Cell_Seeding->Toxicity_Assay Lead_Validation Validated Lead (Active and Non-toxic) Toxicity_Assay->Lead_Validation In_Vivo In Vivo Studies (Transgenic Mouse Model) Lead_Validation->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: A typical workflow for the discovery and validation of tau aggregation inhibitors.

Conclusion

This compound represents a promising, albeit under-documented, tool for research into tauopathies. Its chemical structure strongly suggests a role as a competitive inhibitor of tau aggregation by targeting the critical VYK motif. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to elucidate its precise mechanism of action and therapeutic potential. Further studies are required to fully characterize its biological activity and establish a definitive role in the development of novel treatments for neurodegenerative diseases.

The Enigmatic Mechanistic Profile of Ac-Val-Tyr-Lys-NH2: A Review of Available Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into the bioactivity of the tetrapeptide Ac-Val-Tyr-Lys-NH2 will find a scarcity of direct scientific literature detailing its specific mechanism of action, signaling pathways, and quantitative biological data. Extensive searches of public databases and scientific repositories have not yielded specific information for this particular peptide sequence.

While direct experimental evidence for this compound is not currently available in published literature, this guide will explore the potential biological significance of this peptide by examining its constituent amino acids, the nature of short, acetylated peptides, and by drawing parallels with peptides containing similar sequences.

General Characteristics of Short, N-terminally Acetylated Peptides

Short peptides, typically comprising fewer than 10-15 amino acids, are of significant interest in pharmacology due to their potential for high specificity and potent biological activity. The modifications at the N-terminus (acetylation) and C-terminus (amidation) of the peptide this compound are crucial for its potential function and stability.

  • N-terminal Acetylation: The addition of an acetyl group (Ac-) to the N-terminal valine residue serves several key purposes. It neutralizes the positive charge of the N-terminal amine group, which can influence the peptide's overall charge and its interactions with biological targets. Furthermore, N-terminal acetylation is a common strategy to increase the metabolic stability of peptides by making them less susceptible to degradation by aminopeptidases. This modification can significantly prolong the half-life of the peptide in biological systems.

  • C-terminal Amidation: The amidation of the C-terminal lysine residue (-NH2) neutralizes the negative charge of the carboxyl group. This modification is also known to enhance peptide stability by preventing degradation by carboxypeptidases. C-terminal amidation can also be critical for receptor binding and biological activity, often mimicking the state of naturally occurring peptide hormones and neurotransmitters.

Hypothetical Mechanisms of Action Based on Constituent Amino Acids

The biological activity of a peptide is determined by the sequence and properties of its amino acid residues. The potential mechanism of action of this compound can be hypothesized by considering the individual contributions of Valine, Tyrosine, and Lysine.

  • Valine (Val): As a hydrophobic amino acid, valine can participate in hydrophobic interactions, which are crucial for the binding of ligands to receptors and the folding of proteins.

  • Tyrosine (Tyr): The phenolic side chain of tyrosine can engage in hydrogen bonding and aromatic stacking interactions. Importantly, tyrosine residues can be phosphorylated by protein kinases. If this compound were to interact with a kinase or a protein that is regulated by phosphorylation, this residue could play a pivotal role in modulating a signaling pathway.

  • Lysine (Lys): Lysine is a positively charged amino acid at physiological pH. Its side chain can form salt bridges with negatively charged residues on a target protein, a common mode of interaction for establishing high-affinity binding.

Given the presence of a hydrophobic residue (Val), an aromatic residue capable of phosphorylation (Tyr), and a positively charged residue (Lys), this compound has the potential to interact with a variety of biological targets, including cell surface receptors, enzymes, or ion channels.

Potential Signaling Pathway Involvement: A Conceptual Framework

Without specific experimental data, any depiction of a signaling pathway for this compound remains purely hypothetical. However, based on the characteristics of its amino acids, we can conceptualize a potential interaction with a generic receptor-mediated signaling cascade.

Hypothetical Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Receptor Target Receptor Peptide->Receptor Binding Effector Effector Protein (e.g., Kinase, G-protein) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger Generation Downstream Downstream Signaling Cascade SecondMessenger->Downstream Response Cellular Response Downstream->Response Experimental Workflow for Peptide Characterization Start Synthesize and Purify This compound InVitro In Vitro Assays Start->InVitro Binding Receptor Binding Assays (e.g., Radioligand, SPR) InVitro->Binding Enzyme Enzyme Activity Assays (e.g., Kinase, Protease) InVitro->Enzyme CellBased Cell-Based Assays Binding->CellBased Enzyme->CellBased Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) CellBased->Signaling Functional Functional Assays (e.g., Proliferation, Migration) CellBased->Functional InVivo In Vivo Studies Signaling->InVivo Functional->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Efficacy in Disease Models InVivo->Efficacy End Elucidate Mechanism of Action PKPD->End Efficacy->End

In Vitro Profile of N-acetyl-lysyltyrosylcysteine amide (KYC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for the peptide Ac-Val-Tyr-Lys-NH2 did not yield specific in vitro studies. Consequently, this technical guide focuses on a closely related and well-characterized peptide, N-acetyl-lysyltyrosylcysteine amide (KYC) . KYC shares structural similarities and has a robust body of in vitro research available, making it a relevant substitute for the purpose of this in-depth guide.

This document provides a comprehensive overview of the in vitro studies of N-acetyl-lysyltyrosylcysteine amide (KYC), a tripeptide inhibitor of myeloperoxidase (MPO). It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of KYC, primarily focusing on its inhibitory activity against myeloperoxidase (MPO).

ParameterValueCell/SystemConditionsReference
IC50 ~7 µMPMA-stimulated HL-60 cellsTaurine chloramine assay[1]
Cytotoxicity No significant cytotoxicity up to 4000 µMBovine Aortic Endothelial Cells (BAECs)MTS assay[2][3]
HOCl Scavenging 1 molecule of KYC scavenges ~1.21 molecules of HOClCell-free assay[1]
Taurine Chloramine Scavenging 1 molecule of KYC scavenges ~0.97 molecules of taurine chloramineCell-free assay[1]

Table 1: In Vitro Inhibitory and Cytotoxicity Data for KYC.

Experimental Protocols

Myeloperoxidase (MPO) Inhibition Assay in PMA-Stimulated HL-60 Cells

This protocol describes the methodology to assess the inhibitory effect of KYC on MPO-mediated hypochlorous acid (HOCl) production in a cellular model.

Objective: To determine the IC50 of KYC for MPO inhibition in phorbol myristate acetate (PMA)-stimulated human promyelocytic leukemia (HL-60) cells.

Materials:

  • HL-60 cells

  • Phorbol myristate acetate (PMA)

  • Taurine

  • N-acetyl-lysyltyrosylcysteine amide (KYC)

  • Catalase

  • Potassium iodide (KI)

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Culture HL-60 cells to the desired density.

  • Stimulate HL-60 cells with PMA to induce MPO release.

  • Incubate the stimulated cells with varying concentrations of KYC.

  • Add taurine to the reaction, which traps the generated HOCl to form the more stable taurine chloramine.

  • Stop the reaction by adding catalase.

  • Centrifuge the samples to pellet the cells.

  • Quantify the amount of taurine chloramine in the supernatant using a KI/TMB assay. The taurine chloramine oxidizes KI to iodine, which in turn oxidizes TMB, resulting in a colorimetric change that can be measured spectrophotometrically.

  • Calculate the percentage of MPO inhibition at each KYC concentration and determine the IC50 value.

Diagram of Experimental Workflow:

MPO_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis HL60 HL-60 Cells PMA PMA Stimulation HL60->PMA Induces MPO release Incubation Incubate with varying [KYC] PMA->Incubation Taurine Add Taurine Incubation->Taurine ReactionStop Stop with Catalase Taurine->ReactionStop Centrifugation Centrifuge ReactionStop->Centrifugation Quantification Quantify Taurine Chloramine (KI/TMB Assay) Centrifugation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for determining the MPO inhibitory activity of KYC.

Cell Viability (MTS) Assay

This protocol is used to assess the cytotoxicity of KYC on a cell line, such as Bovine Aortic Endothelial Cells (BAECs).

Objective: To determine if KYC exhibits cytotoxic effects at the concentrations used for in vitro studies.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • N-acetyl-lysyltyrosylcysteine amide (KYC)

  • Cell culture medium

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Procedure:

  • Seed BAECs in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of KYC concentrations (e.g., 0-4000 µM).

  • Incubate for a specified period (e.g., 24 hours).

  • Add the MTS reagent to each well.

  • Incubate for a period that allows for the conversion of MTS to formazan by viable cells.

  • Measure the absorbance of the formazan product at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways

In vitro studies have elucidated the role of KYC in modulating specific signaling pathways, particularly those involved in inflammation.

Inhibition of HMGB1-Mediated Inflammation

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can trigger inflammatory responses. Myeloperoxidase can oxidize KYC to a thiyl radical. This radical can then interact with and inactivate HMGB1, preventing it from binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This action ultimately leads to a reduction in the inflammatory cascade.

Diagram of KYC's Effect on the HMGB1 Signaling Pathway:

HMGB1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular MPO Myeloperoxidase (MPO) KYC KYC MPO->KYC Oxidizes KYC_Radical KYC Thiyl Radical KYC->KYC_Radical HMGB1 HMGB1 KYC_Radical->HMGB1 Inactivates TLR4_RAGE TLR4 / RAGE Receptors KYC_Radical->TLR4_RAGE Prevents Binding HMGB1->TLR4_RAGE Binds to Inflammation Inflammatory Response TLR4_RAGE->Inflammation Activates

Caption: KYC inhibits HMGB1-mediated inflammation.

References

Ac-Val-Tyr-Lys-NH2: A Prospective Peptide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology, primarily characterized by the misfolding and aggregation of specific proteins. Short peptides have emerged as a promising class of therapeutic and research agents, capable of modulating these pathological processes. This technical guide focuses on the tetrapeptide Ac-Val-Tyr-Lys-NH2, a commercially available yet understudied molecule. While direct research linking this peptide to neurodegenerative diseases is currently absent from published literature, this document explores its potential based on the physicochemical properties of its constituent amino acids and the broader context of peptide-based strategies in neurodegeneration research. We provide a comprehensive overview of the potential roles of Valine, Tyrosine, and Lysine in neurobiology and protein aggregation, detail hypothetical experimental workflows for its investigation, and propose potential signaling pathways it might modulate. This guide serves as a foundational resource to stimulate and guide future research into this compound as a novel candidate for the study and potential treatment of neurodegenerative diseases.

Introduction to this compound

This compound is a synthetic tetrapeptide with the sequence Valine-Tyrosine-Lysine, featuring an acetylated N-terminus and an amidated C-terminus. These modifications are common in peptide chemistry to increase stability by protecting against enzymatic degradation by aminopeptidases and carboxypeptidases, respectively.

While this peptide is commercially available for research purposes, a thorough review of scientific literature reveals a significant gap in our understanding of its biological activity. To date, no studies have been published detailing its specific roles, particularly in the context of neurodegenerative diseases. This guide, therefore, takes a prospective approach, building a scientific case for its investigation based on established principles of peptide science and neurobiology.

Physicochemical Properties of Constituent Amino Acids

The potential function of a peptide is intrinsically linked to the properties of its amino acid residues.

  • Valine (Val): A hydrophobic, branched-chain amino acid (BCAA). In the brain, valine can be metabolized for energy and is a precursor to the neurotransmitter glutamate.[1][2] Altered levels of BCAAs, including valine, have been associated with neurodegenerative conditions like Alzheimer's disease.[2] Its hydrophobic nature could facilitate interactions with nonpolar regions of amyloidogenic proteins.

  • Tyrosine (Tyr): An aromatic amino acid that is a precursor for the synthesis of key catecholamine neurotransmitters, including dopamine and norepinephrine.[3][4] These neurotransmitter systems are often dysregulated in neurodegenerative diseases. Tyrosine phosphorylation is a critical signaling mechanism in neuronal development, function, and synaptic plasticity.

  • Lysine (Lys): A positively charged (basic) amino acid. Lysine residues are known to play a crucial role in the folding, assembly, and toxicity of amyloid-β (Aβ) protein. Its side chain can participate in both electrostatic and hydrophobic interactions, making it a key player in protein-protein interactions and aggregation phenomena.

The combination of a hydrophobic residue (Val), an aromatic and signaling-precursor residue (Tyr), and a positively charged residue (Lys) within a short, stabilized peptide sequence suggests a potential for multifaceted interactions with biological targets relevant to neurodegeneration.

Hypothetical Mechanisms of Action in Neurodegenerative Diseases

Based on the properties of its amino acids and the known roles of short peptides in neurodegeneration, we can postulate several hypothetical mechanisms of action for this compound.

Modulation of Amyloid Aggregation

The primary pathological hallmarks of many neurodegenerative diseases are the aggregation of proteins such as amyloid-β and tau. Short peptides can interfere with this process.

  • Amyloid-β (Aβ) Aggregation: The lysine residue in this compound could interact with negatively charged or hydrophobic regions of the Aβ monomer, potentially disrupting the conformational changes necessary for oligomerization and fibril formation. The hydrophobic valine residue could also play a role in binding to the hydrophobic core of Aβ.

  • Tau Protein Aggregation: Tau pathology is characterized by hyperphosphorylation and subsequent aggregation. The tyrosine residue could potentially serve as a substrate for kinases or phosphatases involved in the tau phosphorylation pathway, thereby modulating tau's aggregation propensity. The charged lysine could also interact with phosphorylated tau.

Below is a diagram illustrating the general pathway of amyloid-β aggregation, a process that this compound could potentially modulate.

Amyloid_Beta_Aggregation_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Ab_Monomer Aβ Monomer APP->Ab_Monomer Cleavage Oligomers Soluble Oligomers (Toxic) Ab_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils (Plaques) Protofibrils->Fibrils Secretases β- and γ-Secretases Secretases->APP

Figure 1: Amyloid-β Aggregation Pathway.
Modulation of Neuronal Signaling Pathways

Given the presence of tyrosine, a precursor to key neurotransmitters, this compound could influence neuronal signaling pathways that are compromised in neurodegenerative diseases.

The diagram below depicts a hypothetical signaling cascade where the peptide could interfere with tau hyperphosphorylation, a critical event in the pathogenesis of Alzheimer's disease.

Tau_Phosphorylation_Pathway cluster_0 Potential Intervention Point Peptide This compound Kinase Kinases (e.g., GSK3β, CDK5) Peptide->Kinase Inhibition? Phosphatase Phosphatases (e.g., PP2A) Peptide->Phosphatase Activation? Tau Tau Protein Kinase->Tau Phosphorylation pTau Hyperphosphorylated Tau Phosphatase->pTau Dephosphorylation Microtubules Microtubule Stabilization Tau->Microtubules NFTs Neurofibrillary Tangles pTau->NFTs Aggregation

Figure 2: Hypothetical Modulation of Tau Phosphorylation.

Proposed Experimental Protocols for Investigation

To elucidate the potential role of this compound in neurodegenerative diseases, a systematic experimental approach is required.

Peptide Synthesis and Characterization

The peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: Solid-Phase Peptide Synthesis of this compound

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

  • First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using a solution of 20% piperidine in DMF.

  • Subsequent Couplings: Sequentially couple Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH using the same coupling and deprotection steps.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the valine residue using acetic anhydride and a base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu) using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

The following diagram illustrates the general workflow of SPPS.

SPPS_Workflow Start Start with Rink Amide Resin Couple_Lys Couple Fmoc-Lys(Boc)-OH Start->Couple_Lys Deprotect_Lys Fmoc Deprotection Couple_Lys->Deprotect_Lys Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect_Lys->Couple_Tyr Deprotect_Tyr Fmoc Deprotection Couple_Tyr->Deprotect_Tyr Couple_Val Couple Fmoc-Val-OH Deprotect_Tyr->Couple_Val Deprotect_Val Fmoc Deprotection Couple_Val->Deprotect_Val Acetylate N-terminal Acetylation Deprotect_Val->Acetylate Cleave Cleave from Resin & Deprotect Side Chains Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze Mass Spectrometry & Analytical HPLC Purify->Analyze End Pure this compound Analyze->End

Figure 3: Solid-Phase Peptide Synthesis (SPPS) Workflow.
In Vitro Aggregation Assays

Protocol: Thioflavin T (ThT) Assay for Aβ42 Aggregation

  • Preparation: Reconstitute synthetic Aβ42 monomer in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Incubation: Incubate Aβ42 (e.g., at 10 µM) at 37°C with continuous agitation in the presence and absence of varying concentrations of this compound.

  • ThT Fluorescence Measurement: At specified time points, transfer aliquots of the incubation mixtures to a 96-well plate containing Thioflavin T (ThT).

  • Data Acquisition: Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a plate reader.

  • Analysis: Plot fluorescence intensity versus time to generate aggregation kinetics curves. A reduction in the fluorescence signal in the presence of the peptide would indicate inhibition of fibril formation.

Cell-Based Assays

Protocol: Neurotoxicity Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Aβ Oligomer Preparation: Prepare toxic Aβ42 oligomers by incubating monomeric Aβ42 under conditions that favor oligomer formation.

  • Treatment: Treat SH-SY5Y cells with pre-formed Aβ42 oligomers in the presence or absence of this compound for 24-48 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Analysis: Compare the viability of cells treated with Aβ oligomers alone to those co-treated with the peptide. An increase in viability would suggest a neuroprotective effect.

In Silico Modeling

Computational methods can provide initial insights into the potential binding of this compound to target proteins.

Protocol: Peptide-Protein Docking (e.g., using AutoDock Vina or Glide)

  • Structure Preparation: Obtain the 3D structures of the target protein (e.g., an Aβ42 fibril protofilament or a kinase involved in tau phosphorylation) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

  • Peptide Modeling: Generate a 3D structure of this compound using molecular modeling software.

  • Docking Simulation: Perform molecular docking simulations to predict the binding pose and affinity of the peptide to the target protein.

  • Analysis: Analyze the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) and estimate the binding energy.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available for this compound, the following tables are presented as templates for organizing future experimental findings.

Table 1: Hypothetical In Vitro Aggregation Inhibition Data

CompoundTarget ProteinAssayIC50 (µM)
This compoundAβ42ThT AssayTo be determined
This compoundTau (K18)ThT AssayTo be determined

Table 2: Hypothetical Neuroprotection Data

Cell LineToxic InsultAssayEC50 (µM)
SH-SY5YAβ42 OligomersMTT AssayTo be determined
Primary NeuronsAβ42 OligomersLDH AssayTo be determined

Future Directions and Conclusion

The tetrapeptide this compound represents an unexplored molecule with theoretical potential for research in neurodegenerative diseases. The combination of its constituent amino acids suggests possible interactions with key pathological proteins and signaling pathways.

Future research should prioritize:

  • Systematic Screening: Evaluating the peptide's activity in a battery of in vitro assays for Aβ and tau aggregation and neurotoxicity.

  • Mechanism of Action Studies: Investigating its effects on kinase and phosphatase activity, and its binding characteristics to Aβ and tau species.

  • In Vivo Studies: If in vitro efficacy is established, progressing to animal models of Alzheimer's or other neurodegenerative diseases to assess its pharmacokinetic properties, blood-brain barrier permeability, and therapeutic potential.

References

The Enigmatic Role of Ac-Val-Tyr-Lys-NH2 in Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of information regarding the specific tetrapeptide Ac-Val-Tyr-Lys-NH2 and its function in cellular pathways. Despite extensive searches of chemical and biological databases, this particular acetylated and amidated tetrapeptide does not appear to be a widely studied compound with established biological activity or a recognized role in cell signaling.

This technical guide aims to provide a framework for potential investigation into the function of novel peptides such as this compound, outlining the experimental approaches and data presentation that would be necessary to elucidate its cellular effects. While direct data on this compound is unavailable, we will draw upon established methodologies in peptide research and cell biology to propose a hypothetical research strategy.

Hypothetical Cellular Targets and Signaling Pathways

Given the constituent amino acids of this compound, we can speculate on potential, albeit unconfirmed, interactions. The presence of tyrosine suggests a possible role in modulating signaling pathways that involve phosphorylation events, as tyrosine residues are key substrates for receptor and non-receptor tyrosine kinases. The positively charged lysine residue could facilitate interactions with negatively charged domains of proteins or with phospholipids in the cell membrane. Valine, being a hydrophobic amino acid, might contribute to the peptide's ability to interact with hydrophobic pockets in target proteins.

A logical starting point for investigation would be to screen the peptide for activity against common signaling pathways implicated in cell proliferation, inflammation, and apoptosis. These could include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A central signaling cascade regulating a wide range of cellular processes.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Crucial for cell survival, growth, and metabolism.

  • Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammatory and immune responses.

Diagram of a Generic Kinase Signaling Pathway for Investigation:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Peptide This compound (Hypothetical) Peptide->Receptor Binding? Kinase1 Kinase 1 (e.g., PI3K, Raf) Adaptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., Akt, MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., mTOR, ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factor (e.g., CREB, NF-κB) Kinase3->TF Activation/Translocation Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical interaction of this compound with a receptor tyrosine kinase signaling pathway.

Proposed Experimental Protocols for Functional Characterization

To determine the function of this compound, a systematic series of experiments would be required. The following protocols provide a detailed methodology for such an investigation.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Culture: Select appropriate cell lines (e.g., HeLa, HEK293, Jurkat) and culture them in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

  • Peptide Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., sterile water or DMSO).

  • MTT Assay: After 24, 48, and 72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • BrdU Assay: For proliferation, perform a BrdU incorporation assay according to the manufacturer's instructions to measure DNA synthesis.

Experimental Workflow for Cell Viability Assay:

G Start Seed Cells in 96-well Plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24, 48, 72 hours Treat->Incubate2 Assay Perform MTT or BrdU Assay Incubate2->Assay Analyze Measure Absorbance/ Incorporate and Analyze Data Assay->Analyze

Caption: A typical workflow for assessing the effect of a novel peptide on cell viability.

Kinase Activity and Western Blot Analysis

Objective: To determine if this compound modulates the activity of key signaling kinases.

Methodology:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of key kinases (e.g., p-ERK/ERK, p-Akt/Akt, p-p38/p38).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Quantitative Data Presentation

Should experiments be conducted, all quantitative data must be summarized in a structured format for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48h95% Confidence Interval
HeLaData not availableData not available
MCF-7Data not availableData not available
A549Data not availableData not available

Table 2: Hypothetical Effect of this compound (10 µM) on Kinase Phosphorylation

KinaseFold Change in Phosphorylation (vs. Control)p-value
ERK1/2Data not availableData not available
AktData not availableData not available
JNKData not availableData not available

Conclusion

While the specific functions of this compound in cellular pathways remain to be elucidated, this guide provides a robust framework for its investigation. The proposed experimental protocols and data presentation standards would be essential for characterizing the biological activity of this and other novel peptides. Future research is necessary to determine if this compound possesses any significant biological role and to explore its potential as a therapeutic agent or research tool. Without empirical data, any discussion of its function remains purely speculative. Researchers are encouraged to undertake the foundational studies outlined herein to shed light on this unknown entity in the vast landscape of peptide signaling.

The Synthetic Tetrapeptide Ac-Val-Tyr-Lys-NH2: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The acetylated tetrapeptide amide, Ac-Val-Tyr-Lys-NH2, represents a synthetic construct primarily utilized within the realm of biochemical and pharmacological research. While not a naturally occurring signaling molecule with a documented history of discovery in a physiological context, its significance lies in its application as a tool in peptide screening libraries. This technical guide provides an in-depth overview of its characteristics, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of this compound are determined by its constituent amino acids and terminal modifications. These properties are crucial for its behavior in biological assays and for its synthesis and purification.

PropertyValue
Full Name Acetyl-Valyl-Tyrosyl-Lysinamide
Amino Acid Sequence Val-Tyr-Lys
N-terminus Modification Acetylation
C-terminus Modification Amidation
Molecular Formula C28H46N6O6
Average Molecular Weight 562.70 g/mol
Monoisotopic Mass 562.3482 Da
Isoelectric Point (pI) 9.5 (Estimated)
Charge at pH 7 +1 (Estimated)

Discovery and History: A Synthetic Tool

The discovery of this compound is not chronicled in the traditional sense of isolating a natural product. Instead, its existence is a product of the advancement of peptide synthesis and high-throughput screening technologies. Such peptides are often synthesized as part of extensive peptide libraries. These libraries can contain thousands to millions of different peptide sequences that are then screened for specific biological activities, such as binding to a target protein or inhibiting an enzyme.[1] The primary purpose of including a peptide like this compound in a screening library is to explore a diverse chemical space to identify lead compounds for drug discovery or to probe biological systems.

Experimental Protocols

The generation and application of this compound involve two primary experimental workflows: its chemical synthesis and its use in a screening cascade.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing this compound is the Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin support.

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Swell the resin in a suitable solvent, typically dimethylformamide (DMF).

2. First Amino Acid Coupling (Lysine):

  • Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

  • Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Wash the resin to remove excess reagents.

3. Subsequent Amino Acid Couplings (Tyrosine and Valine):

  • Repeat the deprotection and coupling steps sequentially for Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH. A Kaiser test can be used to monitor the completion of each coupling step.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection (from Valine), the N-terminus is acetylated using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

5. Cleavage and Deprotection:

  • Treat the dried peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups (Boc from Lys and tBu from Tyr).

6. Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified fractions to obtain the final peptide as a white powder.

Screening Protocol: Phage Display Peptide Library Screening

This compound can be a component of a peptide library used in screening assays like phage display to identify peptides that bind to a specific target.

1. Library Incubation and Target Binding:

  • Immobilize the target molecule (e.g., a protein receptor) on a solid support (like a microplate well).

  • Incubate a phage display peptide library, where each phage particle displays a unique peptide on its surface, with the immobilized target. Phages displaying peptides with affinity for the target will bind.

2. Washing (Biopanning):

  • Wash the solid support to remove non-bound and weakly bound phages. The stringency of the washing steps can be increased in subsequent rounds to select for high-affinity binders.

3. Elution:

  • Elute the bound phages from the target using a low pH buffer or a competitive ligand.

4. Amplification:

  • Infect a bacterial host (e.g., E. coli) with the eluted phages to amplify the population of target-binding phages.

5. Subsequent Rounds of Screening:

  • Repeat the binding, washing, elution, and amplification steps for several rounds (typically 3-5) to enrich the phage pool with high-affinity binders.

6. Identification of Binding Peptides:

  • Isolate individual phage clones from the enriched pool.

  • Sequence the DNA of the phages to identify the amino acid sequence of the binding peptides.

Visualizing Experimental Workflows

To better illustrate the processes involved, the following diagrams represent the general workflows for the synthesis and screening of peptides like this compound.

Solid_Phase_Peptide_Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Val-OH Deprotection3->Coupling3 Acetylation N-terminal Acetylation Coupling3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide This compound Purification->FinalPeptide

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.

Phage_Display_Screening cluster_screening Phage Display Peptide Library Screening Workflow Library Phage Display Peptide Library Incubation Incubation & Binding Library->Incubation Target Immobilized Target Protein Target->Incubation Washing Washing (Biopanning) Incubation->Washing Elution Elution Washing->Elution Amplification Amplification in Bacteria Elution->Amplification EnrichedLibrary Enriched Phage Pool Amplification->EnrichedLibrary Repeat 3-5 rounds Sequencing DNA Sequencing EnrichedLibrary->Sequencing HitPeptide Identification of Binding Peptides Sequencing->HitPeptide

Caption: A diagram showing the cyclical process of phage display screening to identify target-binding peptides.

Conclusion

This compound serves as a valuable research tool, emblematic of the synthetic peptides that populate screening libraries in modern drug discovery and chemical biology. While it lacks a specific history of discovery as a natural bioactive molecule, its utility in the systematic exploration of peptide-protein interactions is significant. The well-established protocols for its synthesis and application in screening platforms underscore the mature and powerful technologies available to researchers for the identification of novel therapeutic leads and biological probes.

References

Methodological & Application

Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Val-Tyr-Lys-NH2 is a synthetic tetrapeptide with the sequence Acetyl-Valine-Tyrosine-Lysine-Amide. While the specific biological activity and mechanism of action for this particular peptide are not extensively documented in publicly available literature, it is representative of peptides that may be identified through peptide screening libraries.[1] Such screens are pivotal in drug discovery and biomedical research for identifying novel ligands for therapeutic targets, mapping epitopes, and investigating protein-protein interactions.

These application notes provide a comprehensive guide for the initial characterization and evaluation of a peptide like this compound following its identification as a "hit" in a screening campaign. The protocols detailed below are foundational methods for assessing peptide purity, identifying potential protein targets, and evaluating basic cellular effects.

Physicochemical Characterization

Prior to any biological assessment, it is crucial to confirm the identity and purity of the synthesized peptide. This ensures that any observed biological activity is attributable to the peptide of interest.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C27H44N6O6
Molecular Weight 548.68 g/mol
Sequence Ac-VYL-K-NH2
Appearance White to off-white lyophilized powder
Solubility Soluble in water
Protocol 1: Purity and Identity Confirmation by HPLC and Mass Spectrometry

Objective: To verify the purity and molecular weight of the synthesized this compound peptide.

Materials:

  • This compound peptide

  • Milli-Q or HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Milli-Q water to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: Monitor absorbance at 220 nm and 280 nm (due to the tyrosine residue).

    • Analysis: A purity of >95% is generally considered suitable for biological assays.

  • Mass Spectrometry Analysis:

    • Infuse the peptide solution directly into the ESI-MS source.

    • Acquire the mass spectrum in positive ion mode.

    • Analysis: Compare the observed molecular weight with the theoretical mass (548.68 Da) to confirm the peptide's identity.

Experimental Protocols and Assays

The following protocols are designed to identify the biological target and assess the initial functional effects of this compound.

Protocol 2: Target Identification using an ELISA-Based Binding Assay

Objective: To identify potential protein binding partners for this compound from a panel of purified proteins.

Materials:

  • High-binding 96-well microplates

  • Panel of putative target proteins

  • Biotinylated this compound (custom synthesis)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Protein Coating: Coat the wells of a 96-well plate with 100 µL of each purified protein (1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.

  • Peptide Binding: Wash the plate three times. Add 100 µL of biotinylated this compound (at a predetermined concentration, e.g., 1 µM) to each well and incubate for 2 hours at room temperature.

  • Detection: Wash the plate three times. Add 100 µL of Streptavidin-HRP (diluted in 1% BSA/PBS) to each well and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Readout: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

Data Analysis: A significantly higher absorbance in wells coated with a specific protein compared to control wells (no protein or BSA only) indicates a potential binding interaction.

Table 2: Example Data from ELISA-Based Binding Assay
Coated ProteinAbsorbance at 450 nm (Mean ± SD)
Protein A0.15 ± 0.02
Protein B 1.25 ± 0.08
Protein C0.21 ± 0.03
BSA Control0.12 ± 0.01
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of a relevant cell line.

Materials:

  • Human cell line (e.g., a cancer cell line if anti-proliferative effects are suspected)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the peptide solutions (or vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 3: Example Data from MTT Assay
This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
1095.1 ± 6.1
5075.3 ± 7.3
10052.1 ± 5.9
20025.8 ± 4.2

Visualizations

Workflow for Peptide Hit Characterization

G cluster_0 Discovery cluster_1 Characterization cluster_2 Validation & Development Peptide_Library_Screening Peptide Library Screening Hit_Identification Hit Identification (this compound) Peptide_Library_Screening->Hit_Identification Identifies Peptide_Synthesis Peptide Synthesis & Purification Hit_Identification->Peptide_Synthesis Purity_Identity Purity & Identity (HPLC, MS) Peptide_Synthesis->Purity_Identity Target_Identification Target Identification (ELISA, Pull-down) Purity_Identity->Target_Identification Functional_Assays Functional Assays (e.g., Cell Viability) Purity_Identity->Functional_Assays Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Functional_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies

Caption: Workflow from peptide screening to in vivo studies.

Hypothetical Signaling Pathway

G Peptide This compound Receptor Target Receptor Peptide->Receptor G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylation Inhibition Gene_Expression Gene Expression CREB->Gene_Expression Alters

Caption: A hypothetical inhibitory G-protein coupled receptor signaling pathway.

References

Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Following a comprehensive search of scientific literature and commercial databases, we must report that there is currently no publicly available information regarding the use of the specific tetrapeptide Ac-Val-Tyr-Lys-NH2 (Acetyl-Valyl-Tyrosyl-Lysinamide) in cell culture models. Our extensive search did not yield any data on its biological activity, mechanism of action, or established protocols for its application in in vitro studies.

The search results consistently referenced other, more complex peptides that share some amino acid residues with the requested molecule. For instance, information was found on Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a known inhibitor of tau protein fibrillization, which is a significantly different compound from the tetrapeptide of interest.

This lack of specific data prevents the creation of the detailed Application Notes and Protocols as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the biological effects of this compound.

We recommend the following steps for researchers interested in investigating the potential applications of this compound:

  • Preliminary In Vitro Screening: We advise initiating preliminary studies to determine the basic cytotoxic or cytostatic effects of this compound on a panel of relevant cell lines. A simple dose-response experiment using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) would be a crucial first step.

  • Target Identification: Should the preliminary screening indicate any biological activity, subsequent research would need to focus on identifying the molecular targets and signaling pathways affected by the peptide.

We regret that we could not provide the specific protocols and data you requested at this time. We will continue to monitor the scientific landscape and will update our resources should information on this compound become available.

Application Notes and Protocols for the Administration of Novel Tetrapeptide Amides in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific animal studies for the tetrapeptide amide Ac-Val-Tyr-Lys-NH2 have been identified in the public domain. The following application notes and protocols are therefore based on established methodologies for the in vivo administration and analysis of similar short-chain peptides and peptide amides. These guidelines are intended to serve as a starting point for researchers developing new experimental protocols for novel tetrapeptide amides.

Introduction

Short-chain peptide amides are a class of molecules with diverse biological activities, making them of significant interest in drug development. Their in vivo effects are influenced by their amino acid sequence, N-terminal modifications (such as acetylation), and C-terminal amidation, which can enhance stability and bioavailability. The administration of a novel tetrapeptide amide, such as this compound, in animal models is a critical step in elucidating its pharmacokinetic profile, efficacy, and mechanism of action.

This document provides a generalized framework for conducting animal studies with novel tetrapeptide amides, covering experimental design, administration protocols, and analytical methods.

Quantitative Data Summary

The following tables represent hypothetical, yet typical, quantitative data that would be collected during in vivo studies of a novel tetrapeptide amide.

Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Tetrapeptide Amide in Rats

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 150050
Tmax (h) 0.10.5
AUC (0-t) (ng·h/mL) 1200100
Half-life (t½) (h) 1.51.2
Bioavailability (%) 100~8

Table 2: Hypothetical Antihypertensive Effects of a Novel Tetrapeptide Amide in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg, PO)Change in Systolic Blood Pressure (mmHg) at 4h
Vehicle Control --5 ± 2
Novel Tetrapeptide 1-15 ± 4
Novel Tetrapeptide 5-30 ± 5
Novel Tetrapeptide 10-45 ± 6
Captopril (Positive Control) 10-40 ± 5

Experimental Protocols

Animal Model Selection

The choice of animal model is dependent on the therapeutic area of investigation. For instance, spontaneously hypertensive rats (SHRs) are a common model for studying the antihypertensive effects of peptides like Val-Tyr.[1] For immunological studies, mouse models are frequently used to investigate the effects of peptides on cellular receptors, such as the formyl peptide receptor.[2]

Peptide Preparation and Formulation
  • Synthesis: The peptide should be synthesized using solid-phase peptide synthesis (SPPS) with N-terminal acetylation and C-terminal amidation.

  • Purity: The purity of the synthesized peptide should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry. A purity of >95% is generally required for in vivo studies.

  • Formulation: For administration, the peptide is typically dissolved in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). The solubility of the peptide should be determined prior to formulation. For oral administration, the peptide may be formulated in water or a specific vehicle designed to enhance absorption.

Administration Routes

The route of administration will depend on the experimental goals.

  • Intravenous (IV) injection: Typically administered via the tail vein in rodents. This route ensures 100% bioavailability and is used for initial pharmacokinetic studies.

  • Oral (PO) gavage: Used to assess the oral bioavailability and efficacy of the peptide. The low bioavailability of some small peptides when administered orally should be considered.[1]

  • Intraperitoneal (IP) injection: A common route for delivering substances to the systemic circulation.

  • Subcutaneous (SC) injection: Provides a slower release of the peptide compared to IV administration.

Pharmacokinetic Analysis
  • Blood Sampling: Following peptide administration, blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Peptide Extraction: The peptide is extracted from the plasma, often using solid-phase extraction (SPE).

  • Quantification: The concentration of the peptide in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time profile.

Efficacy Studies

The design of efficacy studies will be specific to the expected biological activity of the peptide. For example, in an antihypertensive study, blood pressure would be monitored over time after peptide administration using telemetry or tail-cuff methods.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of a novel tetrapeptide amide may be mediated through various signaling pathways. For example, some short peptides can act as agonists for specific receptors, such as G-protein coupled receptors (GPCRs). The synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met has been shown to be a potent agonist for the mouse formyl peptide receptor (mFPR), inducing calcium mobilization and the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1 and ERK2.[2]

Investigation into the mechanism of action of a novel tetrapeptide could involve:

  • Receptor Binding Assays: To identify potential cellular receptors.

  • Second Messenger Assays: To measure changes in intracellular signaling molecules like cAMP or calcium.

  • Western Blotting: To assess the phosphorylation state of key signaling proteins (e.g., ERK, Akt).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Administration cluster_Analysis Analysis Peptide_Synthesis Peptide Synthesis & Purification Formulation Formulation in Vehicle Peptide_Synthesis->Formulation Administration Peptide Administration (IV, PO, etc.) Formulation->Administration Animal_Model Animal Model Selection Animal_Model->Administration PK_Analysis Pharmacokinetic Analysis (LC-MS) Administration->PK_Analysis Efficacy_Study Efficacy Study (e.g., Blood Pressure) Administration->Efficacy_Study Mechanism_Study Mechanism of Action Studies Efficacy_Study->Mechanism_Study

Caption: Generalized workflow for in vivo studies of a novel tetrapeptide amide.

Hypothetical Signaling Pathway

Signaling_Pathway Peptide This compound Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Intracellular Ca2+ Release Second_Messenger->Ca_Release MAPK_Cascade MAPK Cascade (ERK1/2) Second_Messenger->MAPK_Cascade Cellular_Response Cellular Response Ca_Release->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Hypothetical GPCR-mediated signaling pathway for a novel tetrapeptide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic tetrapeptide Ac-Val-Tyr-Lys-NH2 is a compound of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely used technique for the analysis of peptides. This application note provides a detailed protocol for the separation and analysis of this compound using RP-HPLC.

The physicochemical properties of this compound are essential for developing an effective HPLC method. These properties influence the peptide's behavior in the chromatographic system, including its retention and interaction with the stationary phase.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. The molecular formula was determined from the constituent amino acids and terminal groups, and the molecular weight was calculated accordingly.

PropertyValue
Full Name Acetyl-Valyl-Tyrosyl-Lysinamide
Abbreviation This compound
Molecular Formula C22H35N5O5
Molecular Weight 549.55 g/mol
Amino Acid Sequence Val - Tyr - Lys
N-Terminus Acetyl Group
C-Terminus Amide

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard reversed-phase HPLC system.

Materials and Reagents
  • This compound peptide standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for system cleaning)

  • 0.22 µm syringe filters

Equipment
  • HPLC system with a binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution by sonication for 15-20 minutes.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution by sonication for 15-20 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in Mobile Phase A.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with Mobile Phase A.

    • Filter the working standard solution through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the C18 column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Set the injection volume to 10 µL.

    • Set the UV detection wavelength to 220 nm and 280 nm. The peptide bond absorbs at around 220 nm, while the tyrosine residue provides absorbance at 280 nm.

    • Run the analysis using the gradient conditions specified in the table below.

    • At the end of each run, include a column wash step with a high percentage of Mobile Phase B to elute any strongly retained compounds, followed by a re-equilibration step to initial conditions.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Gradient 5% to 45% B in 20 minutes

Expected Results

The following table presents hypothetical but realistic data for the analysis of this compound under the specified conditions. The retention time and peak area will vary depending on the specific HPLC system and column used.

ParameterExpected Value
Retention Time (tR) Approximately 12.5 min
Peak Purity > 98% (as determined by DAD)
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample & Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration prep->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (220 nm & 280 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration & Purity) data_acq->analysis report Reporting analysis->report

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the analysis of this compound. The protocol is straightforward and utilizes common reagents and equipment, making it accessible for most analytical laboratories. This method can be used for purity determination, stability studies, and quality control of this compound in research and drug development settings. Further method validation should be performed according to the specific application and regulatory requirements.

Application Note: Mass Spectrometry Analysis of Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-Val-Tyr-Lys-NH2 is a synthetic peptide characterized by an acetylated N-terminus (Ac-) and an amidated C-terminus (-NH2). These modifications are common in biologically active peptides and can significantly influence their stability, conformation, and activity. N-terminal acetylation can enhance peptide stability and affect protein interactions, while C-terminal amidation is crucial for the biological function of many peptide hormones and neurotransmitters.[1] Accurate characterization and quantification of such modified peptides are essential in various stages of drug discovery and development.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, LC separation, and MS/MS analysis using collision-induced dissociation (CID) for peptide sequencing and identification.

Experimental Protocols

Sample Preparation

A stock solution of synthetic this compound peptide is prepared and diluted for LC-MS/MS analysis.

  • Materials:

    • This compound synthetic peptide standard (>95% purity)

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Formic acid (FA), LC-MS grade

    • Low-binding microcentrifuge tubes

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the peptide by dissolving it in LC-MS grade water.

    • Vortex the solution gently to ensure the peptide is fully dissolved.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid.

    • Further dilute the working solution to create a final concentration series (e.g., 1 ng/mL to 1000 ng/mL) for calibration and analysis.[2][3]

Liquid Chromatography (LC) Method

A standard reversed-phase liquid chromatography method is used to separate the peptide from potential impurities before introduction into the mass spectrometer.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • C18 analytical column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 2
      2.0 2
      10.0 35
      12.0 95
      14.0 95
      14.1 2

      | 20.0 | 2 |

Mass Spectrometry (MS) Method

The peptide is ionized using electrospray ionization and analyzed using tandem mass spectrometry to confirm its sequence and modifications.

  • Instrumentation:

    • A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Gas Flow: 600 L/hr

    • Full Scan MS1 Range: 100-1000 m/z

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA)

    • Precursor Ion Selection: Top 3 most intense ions

    • Isolation Width: 1.6 m/z

    • Dissociation Technique: Collision-Induced Dissociation (CID)[4]

    • Collision Gas: Argon

    • Collision Energy: Optimized for the precursor ion (e.g., a ramp from 20-40 eV)

Data Presentation and Results

Theoretical Mass and Precursor Ions

The theoretical monoisotopic mass of the neutral peptide this compound is calculated to be 549.2637 Da. In positive ion mode ESI, the peptide is expected to be observed primarily as singly and doubly protonated precursor ions due to the basic side chain of Lysine.

AttributeFormulaMonoisotopic Mass / m/z
Neutral Peptide (M)C26H41N5O6549.2637
Singly Charged Ion [M+H]+C26H42N5O6+550.2715
Doubly Charged Ion [M+2H]2+C26H43N5O62+275.6397
Expected MS/MS Fragmentation

Upon collision-induced dissociation, peptides typically fragment at the peptide bonds, producing b- and y-type fragment ions. The N-terminal acetylation ensures that the b-ion series is initiated from the acetyl group, aiding in spectral interpretation. The C-terminal amidation can result in a characteristic neutral loss of ammonia (NH3).

The table below summarizes the theoretical m/z values for the expected primary fragment ions of this compound.

Fragment IonSequenceFormulaTheoretical m/z
b-ions
b1Ac-ValC7H12NO2+142.0868
b2Ac-Val-TyrC16H21N2O4+305.1501
b3Ac-Val-Tyr-LysC22H33N4O5+433.2450
y-ions
y1Lys-NH2C6H15N3O+145.1214
y2Tyr-Lys-NH2C15H24N4O3+308.1847
y3Val-Tyr-Lys-NH2C20H33N5O4+407.2531
Immonium Ions
I(V)ValC4H8N+72.0813
I(Y)TyrC8H10NO+136.0762
I(K)LysC5H11N2+101.1078
Neutral Loss
[M+H - NH3]+Ac-Val-Tyr-Lys-NC26H39N4O6+533.2450

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is a streamlined workflow designed for accurate peptide identification and characterization.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Peptide This compound Standard Dilution Serial Dilution Peptide->Dilution LC Reversed-Phase LC (C18 Column) Dilution->LC MS ESI-MS (Full Scan) LC->MS MSMS CID-MS/MS (Fragmentation) MS->MSMS Analysis Spectrum Analysis (b- and y-ions) MSMS->Analysis ID Peptide Confirmation Analysis->ID

Caption: LC-MS/MS workflow for the analysis of this compound.

Fragmentation Pathway

The fragmentation of the [M+H]+ precursor ion (m/z 550.2715) generates specific b- and y-ions that confirm the peptide's amino acid sequence.

G cluster_peptide N_term Ac- Val Val Tyr Tyr Lys Lys C_term -NH2 b1_label b1 142.09 b2_label b2 305.15 b3_label b3 433.25 y1_label y1 145.12 y2_label y2 308.18 y3_label y3 407.25 p1 p2 p3 p4 p5 p6

Caption: Theoretical b- and y-ion fragmentation map for this compound.

References

Application Notes and Protocols: Ac-Val-Tyr-Lys-NH2 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a representative example based on common practices for similar peptide-based imaging probes. As of the date of this document, specific in vivo imaging applications, targets, and quantitative data for the peptide Ac-Val-Tyr-Lys-NH2 are not extensively documented in publicly available scientific literature. Therefore, the experimental details, data, and signaling pathways presented here are hypothetical and intended to serve as a template for researchers and drug development professionals.

Introduction

This compound is a synthetic tetrapeptide with potential applications as a molecular probe for in vivo imaging. Its structure incorporates key features that are advantageous for the development of targeted imaging agents. The N-terminal acetylation and C-terminal amidation enhance in vivo stability by protecting against enzymatic degradation by exopeptidases.[1][2] The presence of a lysine residue provides a primary amine for conjugation to various imaging moieties, such as near-infrared (NIR) fluorophores or chelators for radiolabeling.[3][] The tyrosine residue can also be a site for radioiodination.[5]

This document provides a hypothetical framework for the use of this compound as a fluorescently labeled probe for targeting a hypothetical "Receptor X," which is assumed to be overexpressed on the surface of cancerous cells. The protocols outlined below cover peptide synthesis, labeling, purification, and in vivo imaging in a preclinical mouse model.

Peptide Characteristics and Roles of Amino Acids

Amino AcidPositionKey Role in Imaging ProbeRationale
Acetyl Group N-terminusIncreased Stability Blocks N-terminal degradation by aminopeptidases, increasing the in vivo half-life of the peptide.
Valine (Val) 1Structural Conformation & Hydrophobicity Contributes to the peptide's overall structure and binding affinity to its target. Its hydrophobic nature can influence protein folding and stability.
Tyrosine (Tyr) 2Labeling & Target Interaction The phenolic side chain can be a site for radioiodination (e.g., with 125I or 124I). It can also be involved in hydrogen bonding with the target receptor.
Lysine (Lys) 3Conjugation Site The ε-amino group of the side chain is a common site for conjugation to imaging labels (e.g., fluorophores, chelators) via amide bond formation.
Amide Group C-terminusIncreased Stability Neutralizes the C-terminal charge, making the peptide more resistant to carboxypeptidases and potentially improving membrane interaction.

Hypothetical Application: In Vivo NIR Fluorescence Imaging of "Receptor X"-Positive Tumors

This section outlines the use of Ac-Val-Tyr-Lys(Cy7)-NH2 for the non-invasive imaging of tumors overexpressing "Receptor X" in a xenograft mouse model.

Quantitative Data Summary

The following tables present hypothetical data that would be generated during the characterization and in vivo evaluation of the imaging probe.

Table 1: Physicochemical Properties of Ac-Val-Tyr-Lys(Cy7)-NH2

ParameterValueMethod of Determination
Molecular Weight ~1200 g/mol Mass Spectrometry (ESI-MS)
Purity >95%RP-HPLC
Excitation Wavelength (λex) 750 nmSpectrofluorometry
Emission Wavelength (λem) 773 nmSpectrofluorometry
Molar Extinction Coefficient ~250,000 M-1cm-1UV-Vis Spectroscopy
Quantum Yield ~0.12Comparative Method (e.g., vs. free Cy7)

Table 2: In Vitro Binding Affinity for "Receptor X"

ParameterValueAssay
Dissociation Constant (Kd) 50 nMSaturation Binding Assay with Radiolabeled Peptide
IC50 75 nMCompetitive Binding Assay

Table 3: Biodistribution of Ac-Val-Tyr-Lys(Cy7)-NH2 in Tumor-Bearing Mice (4 hours post-injection)

Organ% Injected Dose per Gram (%ID/g) ± SD
Tumor 8.5 ± 1.2
Blood 1.2 ± 0.3
Liver 3.5 ± 0.8
Kidneys 15.2 ± 2.5
Spleen 0.8 ± 0.2
Lungs 1.5 ± 0.4
Muscle 0.5 ± 0.1

Table 4: Tumor-to-Background Ratios (TBR) from In Vivo Imaging

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
1 hour 3.2 ± 0.52.1 ± 0.4
4 hours 17.0 ± 2.17.1 ± 1.0
24 hours 12.5 ± 1.815.6 ± 2.3

Experimental Protocols

Peptide Synthesis and Purification

This protocol describes the solid-phase synthesis of this compound using Fmoc chemistry.

  • Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide upon cleavage.

  • Amino Acid Coupling:

    • Swell the resin in dimethylformamide (DMF).

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple the Fmoc-protected amino acids (Fmoc-Lys(Dde)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH) sequentially using a coupling agent like HBTU/DIPEA in DMF.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.

  • Side-Chain Deprotection and Cleavage:

    • Selectively deprotect the Dde group from the Lysine side chain using 2% hydrazine in DMF.

    • Cleave the peptide from the resin and remove the remaining side-chain protecting groups with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

    • Pool pure fractions and lyophilize to obtain a white powder.

Fluorescent Labeling
  • Conjugation:

    • Dissolve the purified peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a 1.5-fold molar excess of Cy7-NHS ester (dissolved in DMSO).

    • React for 2 hours at room temperature in the dark.

  • Purification of Labeled Peptide:

    • Purify the reaction mixture using RP-HPLC with the same gradient as in the peptide purification step. The labeled peptide will have a longer retention time than the unlabeled peptide.

    • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

    • Lyophilize the pure, labeled peptide.

In Vivo Imaging Protocol

This protocol is for a xenograft mouse model with subcutaneously implanted "Receptor X"-positive tumors.

  • Animal Preparation:

    • Use athymic nude mice bearing tumors of approximately 100-200 mm³.

    • Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Probe Administration:

    • Dissolve the Ac-Val-Tyr-Lys(Cy7)-NH2 probe in sterile phosphate-buffered saline (PBS).

    • Administer 10 nmol of the probe in 100 µL of PBS via tail vein injection.

  • Image Acquisition:

    • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire images at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection.

    • Use appropriate excitation (e.g., 745 nm) and emission (e.g., 780 nm) filters for Cy7.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral muscle region.

    • Quantify the fluorescence intensity (average radiant efficiency) in each ROI.

    • Calculate the tumor-to-background ratio at each time point.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect major organs (tumor, liver, kidneys, spleen, lungs, muscle, heart) and blood.

    • Image the organs ex vivo to confirm the in vivo signal distribution.

    • Weigh the tissues and quantify the fluorescence per gram of tissue.

Visualizations

G cluster_synthesis Peptide Synthesis & Labeling cluster_invivo In Vivo Workflow synthesis Solid-Phase Peptide Synthesis (this compound) purification1 RP-HPLC Purification synthesis->purification1 labeling Fluorescent Labeling (Cy7-NHS Ester) purification1->labeling purification2 RP-HPLC Purification labeling->purification2 qc Quality Control (MS & HPLC) purification2->qc injection Tail Vein Injection (10 nmol probe) qc->injection Probe Ready animal_model Tumor Xenograft Mouse Model animal_model->injection imaging NIR Fluorescence Imaging (1, 4, 8, 24h) injection->imaging analysis Image Analysis (TBR Calculation) imaging->analysis exvivo Ex Vivo Biodistribution analysis->exvivo

Caption: Experimental workflow for in vivo imaging.

G cluster_pathway Hypothetical Signaling Pathway probe Ac-Val-Tyr-Lys(Cy7)-NH2 receptor Receptor X probe->receptor Binding kinase Kinase A receptor->kinase Activation tf Transcription Factor Y kinase->tf Phosphorylation nucleus Nucleus tf->nucleus Translocation response Cell Proliferation & Survival nucleus->response Gene Expression

Caption: Hypothetical signaling pathway of Receptor X.

References

Application Notes and Protocols: Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ac-Val-Tyr-Lys-NH2 is a synthetic tetrapeptide with the sequence Acetyl-Valine-Tyrosine-Lysine-Amide. This peptide is available as a research tool and can be investigated for various potential therapeutic applications.[1] The peptide's structure, incorporating a hydrophobic residue (Valine), an aromatic residue (Tyrosine), and a positively charged residue (Lysine), suggests potential for biological activity. Furthermore, the N-terminal acetylation and C-terminal amidation are key modifications that can enhance its therapeutic potential.

N-terminal acetylation removes the positive charge of the N-terminal amine group, which can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases.[2][3] C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can prevent enzymatic degradation and is often crucial for the biological activity of peptide hormones.[2] These modifications can also increase the peptide's ability to cross cell membranes.

The "Val-Tyr-Lys" motif has been identified as a functional site in some antimicrobial peptides, where it is involved in adhesion and intermolecular cross-linking, suggesting a potential role in antimicrobial activity. Peptides containing this motif, such as Val-Tyr-Lys-Lys, have been isolated from natural sources and are noted for their potential bioactivity.

These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its characterization and in vitro evaluation.

Physicochemical Properties and Synthesis

The physicochemical properties of this compound can be predicted based on its amino acid sequence and modifications. These properties are essential for its handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C28H46N6O6
Molecular Weight 562.70 g/mol
Amino Acid Sequence Ac-V-Y-K-NH2
Appearance White to off-white powder
Solubility Soluble in water
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • First Amino Acid Coupling (Lysine): Couple Fmoc-Lys(Boc)-OH to the deprotected resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Tyrosine): Couple Fmoc-Tyr(tBu)-OH as described in step 3.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Valine): Couple Fmoc-Val-OH as described in step 3.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Potential Biological Activities and Applications

Based on the "Val-Tyr-Lys" motif, this compound has the potential to exhibit antimicrobial properties. The positively charged lysine residue can interact with negatively charged bacterial membranes, while the hydrophobic and aromatic residues can facilitate membrane disruption.

G cluster_workflow Hypothetical Antimicrobial Mechanism of Action peptide This compound electrostatic_interaction Electrostatic Interaction peptide->electrostatic_interaction Positive charge of Lysine bacterial_membrane Bacterial Cell Membrane (Negatively Charged) electrostatic_interaction->bacterial_membrane membrane_insertion Hydrophobic/Aromatic Insertion electrostatic_interaction->membrane_insertion Valine and Tyrosine residues pore_formation Membrane Disruption (Pore Formation) membrane_insertion->pore_formation cell_lysis Cell Lysis pore_formation->cell_lysis

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Other potential applications could include roles in cell adhesion and as a modulator of protein-protein interactions, although these would require experimental validation.

Experimental Protocols

The following are general protocols for the characterization and in vitro evaluation of synthetic this compound.

Protocol 1: Peptide Characterization

It is crucial to confirm the identity and purity of the synthesized peptide before conducting biological assays.

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Purpose: To determine the purity of the peptide.

  • Materials:

    • HPLC system with a C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound sample (dissolved in Mobile Phase A)

  • Procedure:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 220 nm and 280 nm.

    • Calculate the purity based on the peak area of the main peptide peak relative to the total peak area.

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the peptide.

  • Materials:

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

    • This compound sample (dissolved in a suitable solvent)

  • Procedure:

    • Prepare the peptide sample according to the instrument's requirements.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the theoretical molecular weight (562.70 g/mol ).

Table 2: Template for Peptide Characterization Data

ParameterResult
Purity (RP-HPLC) %
Observed Mass (MS) g/mol
Theoretical Mass 562.70 g/mol
Protocol 2: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
  • Purpose: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • This compound stock solution

    • Positive control (e.g., gentamicin)

    • Negative control (sterile MHB)

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate.

    • Prepare a bacterial suspension adjusted to a concentration of 5 x 10^5 CFU/mL.

    • Inoculate each well with the bacterial suspension.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Table 3: Template for MIC Assay Data

Bacterial StrainMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
E. coli
S. aureus
Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Purpose: To assess the toxicity of this compound against mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293, HeLa)

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Table 4: Template for Cytotoxicity Data

Concentration of this compound (µg/mL)Cell Viability (%)
0 (Control)100
...
...

Experimental Workflow and Logic

The evaluation of a novel peptide like this compound follows a logical progression from synthesis and characterization to in vitro and potentially in vivo studies.

G cluster_workflow Workflow for Novel Peptide Evaluation synthesis Peptide Synthesis (this compound) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (MS, HPLC) purification->characterization in_vitro_assays In Vitro Bioassays characterization->in_vitro_assays antimicrobial Antimicrobial Assay (MIC) in_vitro_assays->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) in_vitro_assays->cytotoxicity mechanism Mechanism of Action Studies antimicrobial->mechanism in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo If low toxicity mechanism->in_vivo

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel therapeutic peptide.

This workflow ensures that the peptide is of high quality before proceeding to more complex and resource-intensive biological assays. The decision to proceed to in vivo studies is contingent on promising in vitro activity and low cytotoxicity.

Caption: Relationship between the peptide's core sequence, modifications, and its potential therapeutic properties.

References

Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ac-Val-Tyr-Lys-NH2 and Delivery Challenges

This compound is a synthetic tetrapeptide with a net positive charge at physiological pH due to the lysine residue. Like many therapeutic peptides, its direct application is often hindered by poor stability, rapid degradation by proteases, and limited ability to cross biological membranes. To overcome these challenges, advanced drug delivery systems are essential to protect the peptide, control its release, and potentially target it to specific sites of action. This document outlines key formulation strategies and experimental protocols for the development of effective delivery systems for this compound.

Formulation Strategies for this compound

Several formulation strategies can be employed for the delivery of short, cationic peptides like this compound. The choice of the delivery system will depend on the desired route of administration, release profile, and therapeutic application.

Polymeric Nanoparticles

Polymeric nanoparticles (NPs) offer a versatile platform for peptide delivery, providing protection from enzymatic degradation and enabling controlled release. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. Due to the positive charge of this compound, ionic interactions can be leveraged for efficient encapsulation.

Liposomal Formulations

Liposomes, vesicular structures composed of lipid bilayers, are excellent carriers for both hydrophilic and hydrophobic drugs. For a water-soluble peptide like this compound, it can be encapsulated within the aqueous core of the liposome. The surface of liposomes can also be modified with targeting ligands to enhance site-specific delivery.

Hydrogel-Based Systems

Injectable hydrogels can serve as a depot for the sustained release of peptides. These systems are typically biocompatible and biodegradable. The release of the peptide from the hydrogel matrix can be controlled by factors such as the hydrogel's crosslinking density and the interactions between the peptide and the hydrogel polymer.

Quantitative Data on a Model Cationic Tetrapeptide Delivery System

The following tables summarize representative quantitative data for the encapsulation and characterization of a model cationic tetrapeptide in different delivery systems. This data is provided as a reference for what can be expected when formulating this compound.

Table 1: Characteristics of a Model Cationic Tetrapeptide Loaded in PLGA Nanoparticles

Formulation ParameterValueReference
Particle Size (nm) 150 - 300[1]
Polydispersity Index (PDI) < 0.2[1]
Zeta Potential (mV) +15 to +30[1]
Encapsulation Efficiency (%) 60 - 85[1]
Drug Loading (%) 1 - 5[1]

Table 2: Characteristics of a Model Cationic Tetrapeptide Encapsulated in Liposomes

Formulation ParameterValueReference
Vesicle Size (nm) 100 - 200
Polydispersity Index (PDI) < 0.15
Zeta Potential (mV) +20 to +40
Encapsulation Efficiency (%) 30 - 50

Table 3: In Vitro Release Profile of a Model Cationic Tetrapeptide from a Hydrogel System

Time PointCumulative Release (%)Reference
2 hours ~15
8 hours ~40
24 hours ~70
48 hours ~90

Experimental Protocols

Protocol for Preparation of this compound Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)

This protocol describes the preparation of PLGA nanoparticles encapsulating a hydrophilic peptide using the double emulsion (w/o/w) solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Primary Emulsion (w/o): a. Dissolve 10 mg of this compound in 200 µL of deionized water. b. Dissolve 100 mg of PLGA in 2 mL of DCM. c. Add the aqueous peptide solution to the organic PLGA solution. d. Emulsify the mixture by sonication on an ice bath for 1 minute (e.g., using a probe sonicator at 40% amplitude).

  • Secondary Emulsion (w/o/w): a. Prepare a 2% (w/v) PVA solution in deionized water. b. Add the primary emulsion to 10 mL of the PVA solution. c. Immediately sonicate the mixture on an ice bath for 2 minutes to form the double emulsion.

  • Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 50 mL of a 0.5% (w/v) PVA solution. b. Stir the mixture at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet twice with deionized water. c. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for lyophilization.

Diagram of the Double Emulsion Solvent Evaporation Workflow:

G cluster_0 Primary Emulsion (w/o) cluster_1 Secondary Emulsion (w/o/w) A This compound in Water C Sonication A->C B PLGA in DCM B->C E Sonication C->E Add primary emulsion D PVA Solution D->E F Solvent Evaporation E->F G Centrifugation & Washing F->G H Lyophilization / Resuspension G->H

Workflow for PLGA nanoparticle preparation.

Protocol for Characterization of Peptide-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Resuspend the nanoparticle pellet in deionized water or a buffer of known ionic strength.

    • Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using ELS to assess the surface charge of the nanoparticles.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Quantify total peptide: Lyse a known amount of lyophilized nanoparticles in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid) to release the encapsulated peptide.

    • Quantify free peptide: After the initial centrifugation to collect the nanoparticles, collect the supernatant and washings.

    • Analyze the peptide concentration in both the total and free fractions using a validated HPLC method with UV detection (e.g., at 280 nm for tyrosine).

    • Calculate EE and DL:

      • EE (%) = [(Total Peptide - Free Peptide) / Total Peptide] x 100

      • DL (%) = [Weight of Encapsulated Peptide / Weight of Nanoparticles] x 100

Protocol for In Vitro Release Study

This protocol describes a typical in vitro release study to determine the release kinetics of the peptide from the delivery system.

Materials:

  • Peptide-loaded nanoparticles/liposomes/hydrogel

  • Release buffer (e.g., PBS, pH 7.4)

  • Centrifugal filter units or dialysis membrane

  • Incubator shaker

Procedure:

  • Disperse a known amount of the peptide-loaded formulation in a known volume of release buffer in a tube.

  • Incubate the tubes at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect a sample of the release medium.

  • Separate the released peptide from the formulation. For nanoparticles and liposomes, this can be done by centrifuging the sample and collecting the supernatant. For hydrogels, the entire release medium can be sampled and replaced with fresh buffer.

  • Quantify the concentration of the released peptide in the collected samples using a validated analytical method like HPLC.

  • Calculate the cumulative percentage of peptide released at each time point.

Diagram of the In Vitro Release Study Workflow:

G A Disperse Formulation in Release Buffer B Incubate at 37°C with Shaking A->B C Sample at Time Points B->C D Separate Released Peptide C->D E Quantify Peptide (e.g., HPLC) D->E F Calculate Cumulative Release E->F

Workflow for in vitro release study.

Hypothetical Signaling Pathway for a Bioactive Tetrapeptide

While the specific mechanism of action for this compound is unknown, many bioactive peptides exert their effects by modulating inflammatory signaling pathways. A common pathway inhibited by anti-inflammatory peptides is the NF-κB signaling cascade. The following diagram illustrates a hypothetical mechanism where a bioactive tetrapeptide inhibits this pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Peptide This compound (Hypothetical) Peptide->IKK Inhibition IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

References

Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Val-Tyr-Lys-NH2 is a synthetic tripeptide amide that has been identified through peptide screening methodologies.[1] Its structure, featuring an N-terminal acetylation and a C-terminal amidation, makes it resistant to exopeptidase degradation and suitable for use in various biochemical assays. While the specific biological target for this compound is not broadly documented in peer-reviewed literature, its sequence suggests it can serve as a substrate for certain proteases, particularly those with trypsin-like activity that cleave after basic amino acid residues such as Lysine (Lys).

These application notes provide a detailed framework for utilizing this compound as a fluorogenic substrate in high-throughput screening (HTS) campaigns to identify inhibitors of a hypothetical trypsin-like serine protease, herein referred to as "Protease X." The protocols and data presented are representative of typical HTS workflows for protease inhibitor discovery.

Principle of the Assay

The application of this compound in HTS is most effectively demonstrated using a fluorescence resonance energy transfer (FRET) based assay. In this format, the peptide is flanked by a fluorophore and a quencher. Proteolytic cleavage of the peptide by the target enzyme separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity. This method provides a continuous and sensitive means to monitor enzyme activity, making it ideal for HTS.[2]

A common FRET pair for such substrates is 7-amino-4-methylcoumarin (AMC) as the fluorophore, attached to the C-terminus of the Lysine residue. The acetylated N-terminus can be modified with a quencher like Dabcyl. The substrate would thus be Ac-Val-Tyr-Lys(Dabcyl)-AMC. Cleavage after the Lysine residue by Protease X would release the fluorescent AMC group.

Key Applications

  • High-Throughput Screening (HTS): To screen large compound libraries for potential inhibitors of trypsin-like proteases.

  • Enzyme Kinetics: To determine kinetic parameters such as K_m and V_max for the target protease.

  • Inhibitor Characterization: To determine the potency (e.g., IC_50) and mechanism of action of identified inhibitors.

Quantitative Data Summary

The following tables summarize representative data from an HTS campaign using a fluorogenic version of this compound to screen for inhibitors of Protease X.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor0.85A measure of assay quality, with > 0.5 considered excellent for HTS.
Signal-to-Background (S/B)12The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV)< 5%A measure of the variability of the assay signal.
Substrate Concentration10 µMOptimal substrate concentration for the assay, typically at or near the K_m value.
Enzyme Concentration5 nMThe concentration of Protease X used in the assay.

Table 2: Kinetic Parameters of Protease X with Ac-Val-Tyr-Lys-AMC

ParameterValueUnitDescription
K_m (Michaelis constant)12.5µMSubstrate concentration at which the reaction rate is half of V_max.
V_max (Maximum velocity)150RFU/minThe maximum rate of the enzymatic reaction.
k_cat (Turnover number)30s⁻¹The number of substrate molecules converted to product per enzyme molecule per second.
k_cat/K_m (Catalytic efficiency)2.4 x 10⁶M⁻¹s⁻¹A measure of the enzyme's overall catalytic efficiency.

Table 3: Potency of Identified Inhibitors against Protease X

Compound IDIC_50UnitDescription
Inhibitor-A0.5µMA potent inhibitor identified from the primary screen.
Inhibitor-B2.1µMA moderate inhibitor identified from the primary screen.
Inhibitor-C> 50µMAn inactive compound from the library.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Protease X Inhibitors

Objective: To screen a compound library to identify "hits" that inhibit Protease X activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20

  • Protease X (stock solution: 1 µM in Assay Buffer)

  • Fluorogenic Substrate: Ac-Val-Tyr-Lys-AMC (stock solution: 1 mM in DMSO)

  • Compound Library: Compounds dissolved in DMSO at 1 mM

  • Positive Control: A known potent inhibitor of Protease X (e.g., Aprotinin)

  • Negative Control: DMSO

  • 384-well black, flat-bottom assay plates

  • Plate reader with fluorescence detection (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Dispense 50 nL of DMSO into the control wells.

  • Enzyme Addition: Prepare a working solution of Protease X at 10 nM in Assay Buffer. Add 25 µL of the enzyme solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a working solution of Ac-Val-Tyr-Lys-AMC at 20 µM in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction. The final concentration of substrate will be 10 µM and enzyme will be 5 nM.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Normalize the data to the controls (% inhibition). Identify hits based on a pre-defined threshold (e.g., >50% inhibition).

Protocol 2: IC_50 Determination for Hit Compounds

Objective: To determine the potency of the hits identified in the primary screen.

Materials:

  • Same as Protocol 1, with the addition of the selected "hit" compounds.

Procedure:

  • Serial Dilution: Prepare a series of dilutions for each hit compound in DMSO (e.g., 10-point, 3-fold serial dilution starting from 10 mM).

  • Compound Plating: Dispense 50 nL of each dilution into the wells of a 384-well plate in triplicate.

  • Enzyme Addition: Add 25 µL of a 10 nM solution of Protease X to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 25 µL of a 20 µM solution of Ac-Val-Tyr-Lys-AMC to all wells.

  • Kinetic Reading: Measure the fluorescence intensity over 30 minutes as described in Protocol 1.

  • Data Analysis: Calculate the reaction rates and normalize to DMSO controls. Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC_50 value.

Visualizations

FRET_Assay_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Substrate Ac-Val-Tyr-Lys-AMC (Quenched) ProteaseX Protease X Substrate->ProteaseX Binding Fluorophore AMC Quencher Dabcyl Peptide Ac-Val-Tyr-Lys Quencher->Peptide Peptide->Fluorophore Cleaved_Peptide Ac-Val-Tyr-Lys Fluorescent_Fragment AMC (Fluorescent) ProteaseX->Cleaved_Peptide Cleavage

Caption: Mechanism of the FRET-based protease assay.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Compound Library (e.g., 100,000 compounds) primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (e.g., >50% Inhibition) primary_screen->hit_identification ~1% Hit Rate dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response secondary_assays Secondary & Orthogonal Assays (e.g., different technologies, selectivity) dose_response->secondary_assays Potent Hits sar Structure-Activity Relationship (SAR) & Lead Optimization secondary_assays->sar lead_candidate Lead Candidate sar->lead_candidate

References

Application Notes and Protocols: Unveiling the Bioactivity of Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the initial characterization of the biological activity of the tetrapeptide Ac-Val-Tyr-Lys-NH2. The protocols outlined below offer a systematic approach to screen for potential cytotoxic, antioxidant, anti-inflammatory, and cell signaling effects.

Peptide Profile: this compound

This compound is a synthetic tetrapeptide with an acetylated N-terminus and an amidated C-terminus, modifications known to enhance stability and bioavailability. The constituent amino acids suggest potential for diverse biological activities:

  • Valine (Val): A hydrophobic amino acid that can contribute to peptide structure and interactions with cell membranes.

  • Tyrosine (Tyr): Contains a phenolic hydroxyl group, which is a key feature for antioxidant activity through free radical scavenging.

  • Lysine (Lys): A basic amino acid with a positively charged side chain at physiological pH, which can facilitate cell penetration and interactions with negatively charged molecules like DNA.[1]

Initial Bioactivity Screening Workflow

A tiered approach is recommended to efficiently screen for the bioactivity of this compound. This workflow begins with assessing cytotoxicity to determine a safe concentration range for subsequent functional assays.

Bioactivity Screening Workflow start Start: this compound Stock Solution Preparation cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity data_analysis1 Data Analysis: Determine Non-Toxic Concentration Range cytotoxicity->data_analysis1 functional_assays Tier 2: Functional Bioactivity Assays data_analysis1->functional_assays antioxidant Antioxidant Assays (e.g., DPPH, Cellular ROS) functional_assays->antioxidant Screen for anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Measurement) functional_assays->anti_inflammatory Screen for cell_proliferation Cell Proliferation Assay (e.g., BrdU Assay) functional_assays->cell_proliferation Screen for signaling_pathway Tier 3: Mechanistic Studies (e.g., Western Blot for Signaling Pathways) antioxidant->signaling_pathway anti_inflammatory->signaling_pathway cell_proliferation->signaling_pathway data_analysis2 Data Interpretation and Lead Identification signaling_pathway->data_analysis2 end End: Report Findings data_analysis2->end

Caption: A tiered workflow for screening the bioactivity of this compound.

Experimental Protocols

  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a high concentration (e.g., 10 mM). If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the assay is non-toxic to the cells (typically <0.5%).

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

This protocol determines the concentration range of the peptide that is non-toxic to cells, which is crucial for interpreting subsequent bioactivity assays.

  • Cell Culture: Seed a relevant cell line (e.g., HaCaT for dermatological applications, RAW 264.7 for immunological studies) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100, 1000 µM). Remove the old medium from the cells and add 100 µL of the peptide dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Concentration (µM) Mean Absorbance (570 nm) Standard Deviation Cell Viability (%)
0 (Control)1.250.08100
0.11.230.0798.4
11.260.09100.8
101.210.0696.8
1001.150.1092.0
10000.620.0549.6

Table 1: Example data for a cytotoxicity assay. The non-toxic concentration range would be determined as ≤100 µM for subsequent experiments.

This assay measures the ability of the peptide to reduce intracellular reactive oxygen species (ROS) levels.

  • Cell Culture and Seeding: Seed cells (e.g., NIH-3T3 fibroblasts) in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Peptide Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding an agent like H2O2 (e.g., 100 µM) for 1 hour. Include a positive control (e.g., N-acetylcysteine).

  • DCFDA Staining: Wash the cells with PBS and then add DCFDA (2',7'-dichlorofluorescin diacetate) solution (10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Normalize the fluorescence of treated cells to the control cells subjected to oxidative stress.

Treatment Peptide Conc. (µM) Mean Fluorescence Intensity Standard Deviation % ROS Reduction
Untreated Control015012N/A
H2O2 Control0850450
Peptide + H2O2106203032.9
Peptide + H2O2504102562.9
Peptide + H2O21002802081.4

Table 2: Example data for a cellular antioxidant assay.

This protocol assesses the peptide's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and express the inhibition of NO production as a percentage relative to the LPS-only control.

Treatment Peptide Conc. (µM) Mean Absorbance (540 nm) Standard Deviation % NO Inhibition
Untreated Control00.050.01N/A
LPS Control00.850.060
Peptide + LPS100.720.0516.3
Peptide + LPS500.450.0450.0
Peptide + LPS1000.280.0371.3

Table 3: Example data for an anti-inflammatory nitric oxide assay.

Tier 3 - Mechanistic Studies: Signaling Pathway Analysis

Should the Tier 2 assays indicate significant bioactivity, further investigation into the underlying molecular mechanisms is warranted. Bioactive peptides often exert their effects by modulating key cellular signaling pathways.[2][3]

Signaling Pathway Hypothesis peptide This compound receptor Cell Surface Receptor (Hypothesized) peptide->receptor pi3k PI3K receptor->pi3k mapk MAPK (ERK, p38, JNK) receptor->mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival akt->proliferation inflammation Inflammation (e.g., NO, Cytokines) nfkb->inflammation mapk->proliferation mapk->inflammation

Caption: Hypothesized signaling pathways modulated by this compound.

A common method to investigate these pathways is Western Blotting.

  • Cell Treatment and Lysis: Treat cells with this compound at an effective concentration for various time points (e.g., 15, 30, 60 minutes). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, IκBα) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

By following these detailed protocols, researchers can systematically evaluate the bioactivity of this compound and gain insights into its potential therapeutic applications.

References

Troubleshooting & Optimization

Ac-Val-Tyr-Lys-NH2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Val-Tyr-Lys-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this acetylated and amidated tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The solubility of a peptide is influenced by its amino acid composition, sequence, and modifications. This compound has both hydrophobic (Val, Tyr) and hydrophilic (Lys) residues. The N-terminal acetylation removes the positive charge at the N-terminus, while the C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can impact solubility.[1] Generally, peptides with a mix of hydrophobic and hydrophilic residues can exhibit variable solubility. It is crucial to determine the net charge of the peptide to select an appropriate solvent.

To predict the solubility of this compound, we can estimate its net charge at a neutral pH of 7. The N-terminal acetyl group is neutral. Valine and Tyrosine have non-ionizable side chains at neutral pH. Lysine has a primary amine in its side chain with a pKa of ~10.5, so it will be protonated and have a +1 charge. The C-terminal amide is neutral. Therefore, the estimated net charge of the peptide at pH 7 is +1, making it a basic peptide.

For basic peptides, it is recommended to first try dissolving them in sterile, distilled water.[2] If solubility is limited, using a dilute acidic solution, such as 10% acetic acid, can improve dissolution.[3][4]

Q2: What are the expected stability issues with this compound?

A2: Peptide stability is a critical factor for experimental success and storage.[5] For this compound, potential stability issues include:

  • Hydrolysis: Peptide bonds can be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The tyrosine residue is susceptible to oxidation. This can be accelerated by exposure to light, heat, and certain metal ions.

  • Physical Instability: Peptides can be prone to aggregation and precipitation, particularly at high concentrations or near their isoelectric point.

The C-terminal amidation of this compound is known to enhance its stability by increasing resistance to carboxypeptidases.

Q3: How should I store this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store the lyophilized powder at -20°C or -80°C. If you need to store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage of solutions, 2-8°C is acceptable, but for longer periods, -20°C or -80°C is recommended.

Troubleshooting Guides

Solubility Issues

Problem: The peptide does not dissolve in water.

  • Cause: The peptide may have significant hydrophobic character despite the presence of a lysine residue.

  • Solution:

    • pH Adjustment: Since the peptide is basic (net charge of +1 at pH 7), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid).

    • Sonication: Brief sonication can help to break up aggregates and improve dissolution. It is recommended to chill the sample on ice between sonication bursts to prevent heating.

    • Organic Solvents: If aqueous solutions fail, you can try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. Always test a small amount of the peptide first.

Problem: The peptide precipitates when added to my aqueous buffer.

  • Cause: The solubility limit of the peptide in the final buffer has been exceeded. This is common when diluting a stock solution from an organic solvent into an aqueous buffer.

  • Solution:

    • Slow Dilution: Add the peptide stock solution dropwise to the vigorously stirring aqueous buffer.

    • Lower Concentration: The final concentration may be too high. Try preparing a more dilute solution.

    • Co-solvents: Consider if a small percentage of the organic solvent can be tolerated in your final experimental setup to maintain solubility.

Stability Issues

Problem: I am observing degradation of the peptide in my experiments.

  • Cause: The peptide may be degrading due to enzymatic activity, pH instability, or oxidation.

  • Solution:

    • Protease Inhibitors: If working with biological samples, consider adding protease inhibitors to your buffers.

    • Buffer Selection: Ensure the pH of your buffer is compatible with the peptide's stability. Avoid extreme pH values unless necessary.

    • Antioxidants: If oxidation of tyrosine is suspected, consider adding antioxidants like DTT, although compatibility with your assay should be verified.

    • Light Protection: Protect the peptide solution from light, especially during long incubations.

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables provide an overview of the expected properties and recommended handling conditions.

Table 1: Physicochemical Properties of this compound

PropertyEstimated ValueRationale
Molecular Formula C30H49N7O7Based on the amino acid sequence and modifications.
Molecular Weight 635.76 g/mol Calculated from the molecular formula.
Net Charge at pH 7 +1Lysine side chain (+1), N-terminal acetyl (0), C-terminal amide (0).
Isoelectric Point (pI) BasicDue to the net positive charge from the lysine residue.
Hydrophobicity ModerateContains both hydrophobic (Val, Tyr) and hydrophilic (Lys) residues.

Table 2: Recommended Solvents for this compound

SolventRecommended UseProcedure
Sterile, Distilled Water Initial attemptDissolve directly.
10% Acetic Acid For improved solubilityDissolve in the acidic solution, then dilute with buffer if needed.
DMSO / DMF For highly insoluble peptidesPrepare a concentrated stock, then slowly dilute into aqueous buffer.

Experimental Protocols

Protocol 1: General Peptide Solubilization
  • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.

  • Weigh a small, accurately measured amount of the peptide.

  • Add the desired solvent (e.g., sterile water or 10% acetic acid) to the peptide.

  • Vortex briefly to mix.

  • If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-20 seconds. Repeat if necessary, cooling on ice between sonications.

  • Once dissolved, the peptide solution can be used directly or further diluted.

Protocol 2: Stability Assessment by RP-HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Incubation Conditions: Aliquot the stock solution into different buffers (e.g., pH 5, 7, and 9) and store at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, and 72 hours), take a sample from each condition.

  • RP-HPLC Analysis: Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

    • Detection: UV detector at 220 nm and 280 nm (for tyrosine).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the percentage of degradation.

Visualizations

Signaling Pathways and Workflows

troubleshooting_solubility start Start: Lyophilized This compound water Try dissolving in sterile water start->water sonicate_water Sonicate briefly water->sonicate_water check_water Is it dissolved? sonicate_water->check_water acid Try 10% Acetic Acid check_water->acid No success Solution Ready check_water->success Yes sonicate_acid Sonicate briefly acid->sonicate_acid check_acid Is it dissolved? sonicate_acid->check_acid organic Use minimal DMSO/DMF to create stock check_acid->organic No check_acid->success Yes dilute Slowly dilute into aqueous buffer organic->dilute check_dilution Does it precipitate? dilute->check_dilution check_dilution->success No fail Re-evaluate concentration or buffer composition check_dilution->fail Yes

Caption: Troubleshooting workflow for dissolving this compound.

stability_testing_workflow cluster_conditions Incubation Conditions start Prepare Peptide Stock Solution aliquot Aliquot into different buffers and temperatures start->aliquot temp4 4°C aliquot->temp4 temp25 25°C aliquot->temp25 temp40 40°C aliquot->temp40 timepoint Sample at T=0, 24, 48, 72h temp4->timepoint temp25->timepoint temp40->timepoint analysis Analyze by RP-HPLC timepoint->analysis data Quantify Peak Area analysis->data result Determine Degradation Rate data->result

Caption: General workflow for assessing peptide stability using RP-HPLC.

hypothetical_signaling_pathway peptide This compound receptor Hypothetical Receptor X peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade Activation (e.g., PKA) second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway for this compound (Example).

References

Technical Support Center: Optimizing Ac-Val-Tyr-Lys-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ac-Val-Tyr-Lys-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this acetylated tetrapeptide amide. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[1][2] This approach involves assembling the peptide chain step-by-step on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[3]

Q2: I am experiencing a significantly low yield of my final product. What are the likely causes?

A2: Low yield in SPPS can be attributed to several factors throughout the synthesis process. The most common issues include:

  • Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from being added, leading to truncated sequences.[4]

  • Poor coupling efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This is often a challenge with sterically hindered amino acids.[4]

  • Peptide aggregation: The growing peptide chain can form secondary structures on the resin, which hinders the access of reagents and leads to incomplete reactions.

  • Premature cleavage from the resin: The linkage between the peptide and the resin might be too acid-labile, causing the peptide to detach prematurely during synthesis steps.

Q3: How can I monitor the completion of the coupling and deprotection steps?

A3: Several qualitative and quantitative methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a common colorimetric test to detect free primary amines on the resin. A blue color indicates an incomplete coupling reaction. After a successful coupling, the test should be negative (yellow/colorless). Conversely, after deprotection, a positive blue result confirms the presence of the free N-terminal amine.

  • UV-Vis Spectroscopy: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. By monitoring the UV absorbance of the deprotection solution, you can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.

  • Test Cleavage and Mass Spectrometry (MS): A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by MS. This provides direct evidence of the peptide's molecular weight and can help identify any deletion or truncated sequences.

Q4: What are some specific challenges associated with the amino acids in this compound?

A4: The sequence Val-Tyr-Lys presents some specific considerations:

  • Valine (Val): As a β-branched and sterically hindered amino acid, valine can be difficult to couple efficiently. Longer coupling times or the use of more potent coupling reagents may be necessary.

  • Tyrosine (Tyr): The hydroxyl group on the tyrosine side chain is nucleophilic and requires protection (e.g., with a tBu group) to prevent side reactions like O-acylation. During cleavage, the aromatic ring is susceptible to alkylation by carbocations generated from protecting groups, necessitating the use of scavengers.

  • Lysine (Lys): The primary amine on the lysine side chain is highly reactive and must be protected (e.g., with a Boc group) to prevent branching of the peptide chain.

Q5: What is the purpose of the N-terminal acetylation and C-terminal amidation?

A5:

  • N-terminal Acetylation: The acetyl group (Ac) is introduced at the N-terminus to mimic post-translational modifications found in natural proteins and can also increase the peptide's stability against degradation by aminopeptidases.

  • C-terminal Amidation: The amide group (-NH2) at the C-terminus removes the negative charge of the carboxylate group, which can enhance the peptide's biological activity and stability by mimicking the structure of native peptides and proteins.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency
Symptom Probable Cause(s) Recommended Solution(s)
Positive Kaiser test after coupling.1. Steric hindrance from the amino acid (e.g., Valine). 2. Peptide aggregation on the resin. 3. Inefficient coupling reagent or conditions.1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M). 3. Change Coupling Reagent: Switch to a more efficient coupling reagent such as HATU, HCTU, or COMU. 4. Incorporate Additives: Add racemization-suppressing agents like HOBt or HOAt. 5. Disrupt Aggregation: Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF with DMSO.
Mass spectrometry of the crude product shows significant peaks corresponding to deletion sequences.Incomplete reaction between the activated amino acid and the N-terminus of the peptide-resin.Implement the solutions listed above. Consider using a capping step with acetic anhydride after coupling to block any unreacted N-termini, preventing them from reacting in subsequent cycles.
Issue 2: Incomplete Fmoc-Deprotection
Symptom Probable Cause(s) Recommended Solution(s)
Negative or weak Kaiser test result after the deprotection step.1. Degraded deprotection reagent (e.g., piperidine). 2. Insufficient deprotection time. 3. Peptide aggregation hindering reagent access.1. Use Fresh Reagent: Always use fresh, high-quality 20% piperidine in DMF. 2. Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step. 3. Improve Solvation: Use solvents that disrupt aggregation, such as NMP.
Mass spectrometry shows a high prevalence of truncated peptide sequences.Failure to remove the Fmoc group, preventing further chain elongation.Ensure complete deprotection by monitoring with UV-Vis spectroscopy or performing a colorimetric test.
Issue 3: Side Reactions During Cleavage
Symptom Probable Cause(s) Recommended Solution(s)
HPLC of crude product shows multiple, difficult-to-separate peaks.1. Incomplete removal of side-chain protecting groups. 2. Re-attachment of protecting groups to sensitive residues (e.g., Tyr).1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers. For a peptide containing Tyr and Lys, a common cocktail is TFA/TIS/H2O (95:2.5:2.5). Triisopropylsilane (TIS) is a carbocation scavenger. 2. Adjust Cleavage Time: Ensure sufficient cleavage time (typically 1-3 hours) for complete deprotection. 3. Use Cold Ether Precipitation: Precipitate the cleaved peptide in cold diethyl ether to minimize side reactions.
Mass spectrometry indicates unexpected modifications to the peptide.Alkylation or oxidation of sensitive amino acids.Use a scavenger cocktail tailored to the amino acid composition. For peptides with sensitive residues, consider bubbling nitrogen through the solution during cleavage to prevent oxidation.

Experimental Protocols

Standard Fmoc-SPPS Cycle for this compound

This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours. For difficult couplings like Valine, extend the time or perform a double coupling.

    • Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence (Lys, Tyr, Val).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Valine), treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Repeat for Lys, Tyr, Val acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) wash2->acetylation cleavage 3. Cleavage & Deprotection (TFA/TIS/H2O) acetylation->cleavage purification 4. Precipitation & Purification (Cold Ether & RP-HPLC) cleavage->purification end_product Final Product: This compound purification->end_product

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Caption: Troubleshooting decision tree for addressing low peptide synthesis yield.

References

Ac-Val-Tyr-Lys-NH2 off-target effects and toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the peptide Ac-Val-Tyr-Lys-NH2. As there is limited publicly available information on the specific off-target effects and toxicity of this peptide, this guide offers general troubleshooting advice, frequently asked questions, and recommended experimental protocols to characterize novel peptides.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: Currently, there is no specific, publicly available data detailing the off-target effects of the tetrapeptide this compound. The biological activity and potential for off-target interactions of a novel peptide sequence like this would need to be determined through systematic experimental evaluation.

Q2: What is the known toxicity profile of this compound?

A2: Similar to off-target effects, the toxicity profile of this compound has not been specifically documented in publicly accessible literature. Toxicity studies, including cytotoxicity assays and in vivo safety assessments, would be required to establish its safety profile.

Q3: My peptide is showing unexpected results in my assay. What could be the cause?

A3: Unexpected results can arise from several factors when working with peptides. Consider the following:

  • Peptide Purity and Integrity: Verify the purity and correct mass of your peptide stock using techniques like HPLC and mass spectrometry.

  • Solubility Issues: The peptide may not be fully soluble in your assay buffer, leading to lower effective concentrations. See the troubleshooting guide below for solubility testing.

  • Peptide Stability: The peptide may be degrading in your experimental conditions (e.g., due to proteases in cell culture media).

  • Assay Interference: The peptide itself might interfere with the assay technology (e.g., autofluorescence, reaction with detection reagents).

  • Off-target Biological Effects: The peptide could be interacting with other cellular components, leading to the observed phenotype.

Q4: How can I predict potential off-target interactions of this compound?

A4: While experimental validation is crucial, you can form initial hypotheses based on the peptide's sequence:

  • Tyrosine (Tyr): The presence of a tyrosine residue suggests potential interaction with tyrosine kinases or phosphatases. It could act as a substrate or an inhibitor.

  • Lysine (Lys): Lysine is a positively charged amino acid at physiological pH, which could lead to non-specific interactions with negatively charged molecules like nucleic acids or phospholipids. It is also a site for post-translational modifications.

  • Valine (Val): As a hydrophobic amino acid, valine may contribute to interactions with hydrophobic pockets of proteins.

Troubleshooting Guide

IssueRecommended Troubleshooting Steps
Poor Peptide Solubility 1. Check the peptide's physicochemical properties: Calculate the grand average of hydropathicity (GRAVY) and theoretical pI. A positive GRAVY score indicates hydrophobicity. 2. Test a range of solvents: Start with sterile distilled water. If solubility is low, try solvents like DMSO, DMF, or acetonitrile. For basic peptides (containing Lys), acidic buffers may help. For acidic peptides, basic buffers may be more suitable. 3. Use sonication: Gentle sonication can help dissolve stubborn peptides.
Inconsistent Assay Results 1. Prepare fresh peptide stocks: Avoid repeated freeze-thaw cycles. Aliquot peptide solutions and store them at -20°C or -80°C. 2. Confirm peptide concentration: Use a quantitative amino acid analysis or a spectrophotometric method (if the peptide contains chromophores like Tyr) to verify the concentration of your stock solution. 3. Include proper controls: Use a scrambled peptide sequence as a negative control to ensure the observed effects are sequence-specific.
High Background Signal 1. Assess for assay interference: Run controls with the peptide in the absence of the biological target to see if it directly affects the detection method. 2. Optimize blocking steps: In immunoassays, ensure that blocking buffers are effective in preventing non-specific binding.

Experimental Protocols for Characterization

Below are generalized protocols to assess the off-target effects and toxicity of a novel peptide like this compound.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a common method to assess the direct toxicity of a peptide on cultured cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plates start->cell_seeding peptide_prep Prepare serial dilutions of this compound cell_seeding->peptide_prep incubation Incubate cells with peptide for 24-72 hours peptide_prep->incubation add_reagent Add cytotoxicity reagent (e.g., MTT, PrestoBlue) incubation->add_reagent readout Measure absorbance/fluorescence add_reagent->readout data_analysis Calculate IC50 value readout->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate a cell line of interest (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Preparation: Prepare a 2x concentrated stock of this compound and create a serial dilution series in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the peptide concentration to determine the IC50 value.

Protocol 2: Kinase Inhibitor Screening

Given the presence of a tyrosine residue, it is prudent to screen the peptide against a panel of kinases.

kinase_screening_workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis start Start dispense_kinase Dispense kinase, substrate, and ATP to wells start->dispense_kinase add_peptide Add this compound or control dispense_kinase->add_peptide incubate Incubate at room temperature to allow phosphorylation add_peptide->incubate add_detection_reagent Add detection reagent (e.g., ADP-Glo) incubate->add_detection_reagent readout Measure luminescence add_detection_reagent->readout analyze_inhibition Calculate percent inhibition readout->analyze_inhibition end End analyze_inhibition->end

Caption: Workflow for a kinase inhibitor screening assay.

Methodology:

  • Assay Preparation: Use a commercial kinase profiling service or an in-house assay kit (e.g., ADP-Glo).

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM). Include a positive control inhibitor and a DMSO vehicle control.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Measure the signal (e.g., luminescence) on a plate reader.

  • Analysis: Calculate the percent inhibition of kinase activity by the peptide relative to the controls.

Potential Signaling Pathway Interaction

The presence of Tyr and Lys suggests that this compound could potentially interfere with signaling pathways involving protein phosphorylation and ubiquitination. Below is a hypothetical diagram of how such a peptide might exert off-target effects on a generic receptor tyrosine kinase (RTK) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SH2_protein SH2 Domain Protein RTK->SH2_protein P Ubiquitin_ligase E3 Ubiquitin Ligase RTK->Ubiquitin_ligase Recruitment Peptide This compound Peptide->RTK Inhibition? Peptide->SH2_protein Binding? Peptide->Ubiquitin_ligase Interference? Downstream_signaling Downstream Signaling SH2_protein->Downstream_signaling Ubiquitin_ligase->RTK Ub

Caption: Hypothetical off-target interactions with an RTK pathway.

This diagram illustrates potential points of interference:

  • RTK Inhibition: The peptide could directly inhibit the kinase activity of the RTK.

  • SH2 Domain Binding: The phosphorylated tyrosine on the RTK is a docking site for SH2 domain-containing proteins. The peptide's Tyr residue could compete for this binding.

  • Ubiquitination Interference: The Lys residue in the peptide could interfere with the ubiquitination of the receptor, a process that regulates its degradation.

Technical Support Center: Improving Ac-Val-Tyr-Lys-NH2 Binding Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the tetrapeptide Ac-Val-Tyr-Lys-NH2. This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to its binding specificity in your experiments. While specific binding partners for this compound are not extensively documented in publicly available literature, the principles and techniques outlined here are broadly applicable for enhancing the specificity of short peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the characterization of peptide binding and provides actionable steps for resolution.

Question: My this compound peptide shows significant off-target binding in my initial screens. How can I reduce this?

Answer: High off-target binding is a common challenge with short, flexible peptides. Here are several strategies to address this:

  • Increase Assay Stringency: Modify your binding assay conditions. Increasing the salt concentration or adding a non-ionic detergent (e.g., Tween-20) to your buffers can disrupt weak, non-specific interactions.

  • Introduce Negative Controls: Use a scrambled version of your peptide (e.g., Ac-Tyr-Lys-Val-NH2) or a peptide with a similar composition but known to be inactive in your system. This will help you differentiate between specific binding and general "stickiness."

  • Competitive Binding Assays: Perform a competitive binding experiment where you measure the displacement of your labeled peptide by an unlabeled version. A specific interaction should show a dose-dependent displacement.

  • Systematic Modification of the Peptide: Consider an alanine scan, where each residue of your peptide is systematically replaced with alanine to identify key residues for binding. This can reveal which positions are critical for the desired interaction and which might be contributing to off-target effects.

Question: I have identified a potential binding partner, but the affinity is low. How can I improve binding affinity while maintaining or improving specificity?

Answer: Low affinity can sometimes be linked to a lack of specificity. Improving affinity often involves optimizing the peptide's interaction with the target's binding pocket.

  • Peptide Analogs: Synthesize and test analogs of this compound with substitutions at each position. For example, replacing Valine with other hydrophobic residues like Leucine or Isoleucine could improve packing in a hydrophobic pocket.[1] The positively charged Lysine is likely crucial for electrostatic interactions, so consider substituting it with another basic amino acid like Arginine to see if the geometry of the guanidinium group is a better fit.[1][2]

  • Incorporate Non-Natural Amino Acids: Introducing non-natural amino acids can provide novel side-chain functionalities and conformational constraints that may enhance binding.

  • Computational Modeling: Use computational tools to model the interaction between your peptide and its putative target.[3][4] This can help predict which modifications are most likely to improve affinity and specificity. Docking simulations can reveal key contact points and suggest modifications to enhance these interactions.

Question: How do I choose the right assay to measure the binding affinity and specificity of my peptide?

Answer: The choice of assay depends on your specific research question, the nature of your target, and the required throughput. Several robust methods are available:

  • Surface Plasmon Resonance (SPR): This technique allows for real-time, label-free detection of binding events, providing kinetic data (on- and off-rates) in addition to affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput method that can be adapted for competitive binding assays to determine relative binding affinities.

  • Pull-down Assays: These are useful for identifying or confirming binding partners from a complex mixture of proteins.

Here is a summary of common binding assays:

Assay TechniqueMeasuresThroughputKey Advantages
Surface Plasmon Resonance (SPR)Affinity (KD), Kinetics (ka, kd)MediumReal-time, label-free
Isothermal Titration Calorimetry (ITC)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowDirect measurement of binding thermodynamics
ELISARelative Affinity (IC50)HighHigh throughput, versatile
Pull-Down AssayBinding PartnersLowIdentifies interaction partners in a complex mixture

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its binding specificity?

A1: The binding properties of this compound are determined by the physicochemical properties of its constituent amino acids:

  • N-terminal Acetylation (Ac): The acetylation of the N-terminus removes the positive charge, which can influence electrostatic interactions and may increase metabolic stability.

  • Valine (Val): A hydrophobic, nonpolar amino acid. Its side chain likely participates in hydrophobic interactions within a binding pocket.

  • Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group. It can participate in hydrophobic stacking, hydrogen bonding, and cation-pi interactions. The hydroxyl group can be a key hydrogen bond donor or acceptor.

  • Lysine (Lys): A positively charged (basic) amino acid at physiological pH. It is often critical for electrostatic interactions with negatively charged residues (e.g., Aspartate or Glutamate) on a target protein.

  • C-terminal Amidation (NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group, which can alter the peptide's overall charge and its interaction with the target.

Q2: How can I systematically modify this compound to create a library of peptides for specificity screening?

A2: A powerful approach is to create a peptide library where each position is systematically varied. For a tetrapeptide, this is highly feasible.

  • Alanine Scanning: As a first step, replace each residue one by one with Alanine. This helps to identify "hot spots" – residues critical for binding.

  • Positional Scanning: For each position, create a set of peptides where that residue is replaced by a representative set of other amino acids (e.g., other hydrophobic, polar, acidic, or basic residues).

  • Library Design Guided by Computation: If a structure of the target is available, computational methods can predict which substitutions are likely to be beneficial, enriching your library with promising candidates.

Q3: What are some common pitfalls when interpreting peptide binding data?

A3: It is crucial to be aware of potential artifacts in binding experiments:

  • Non-Specific Binding: Peptides can non-specifically adhere to surfaces or other proteins, especially if they are hydrophobic or highly charged. Always include appropriate controls, such as a scrambled peptide and testing in the presence of a carrier protein like BSA.

  • Peptide Aggregation: At high concentrations, peptides can aggregate, leading to complex binding kinetics and inaccurate affinity measurements. Check for aggregation using techniques like dynamic light scattering.

  • Incorrectly Determined Peptide Concentration: Accurate quantification of the peptide stock solution is essential for accurate affinity determination.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Affinity and Kinetics Measurement

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for both an association and a dissociation phase.

    • After each injection, regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., low pH glycine or high salt) to remove the bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

  • Sample Preparation:

    • Dialyze both the target protein and the this compound peptide extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Determine the concentration of the protein and peptide accurately.

    • Degas both solutions before loading them into the calorimeter to prevent air bubbles.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe. The peptide concentration should typically be 10-20 times that of the protein.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform a series of injections of the peptide into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Visualizations

Experimental_Workflow cluster_0 Problem Identification cluster_1 Strategy Development cluster_2 Execution cluster_3 Analysis & Iteration P Initial Peptide (this compound) shows low specificity S1 Alanine Scan P->S1 S2 Rational Design (e.g., Hydrophobic/Charge substitutions) P->S2 S3 Computational Modeling P->S3 E1 Synthesize Peptide Library S1->E1 S2->E1 S3->E1 E2 Binding Assays (ELISA, SPR) E1->E2 A1 Analyze Affinity (KD) & Specificity Data E2->A1 A2 Identify Lead Candidates A1->A2 A2->P Iterate A3 Further Optimization (e.g., Non-natural AAs) A2->A3 If necessary

Caption: Workflow for improving peptide binding specificity.

Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Peptide This compound (Antagonist) Peptide->Receptor Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Logic Start High Off-Target Binding? CheckControls Are Controls (e.g., Scrambled Peptide) Negative? Start->CheckControls IncreaseStringency Increase Assay Stringency CheckControls->IncreaseStringency No RedesignPeptide Redesign Peptide (e.g., Alanine Scan) CheckControls->RedesignPeptide Yes ProblemSolved Problem Resolved IncreaseStringency->ProblemSolved RedesignPeptide->ProblemSolved

Caption: Logic diagram for troubleshooting off-target binding.

References

Technical Support Center: Troubleshooting In Vitro Assays for BACE1 Inhibitor Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing peptide inhibitors against Beta-secretase 1 (BACE1), a key therapeutic target in Alzheimer's disease research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My peptide inhibitor shows no or low activity in the BACE1 enzymatic assay.

A1: Several factors could contribute to a lack of inhibitory activity. First, verify the integrity and purity of your peptide. Degradation or impurities can significantly impact activity.[1] Ensure proper storage conditions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[2] Second, confirm the peptide's solubility in the assay buffer; insoluble peptides will not effectively interact with the enzyme.[2] It may be necessary to dissolve the peptide in a small amount of a suitable solvent like DMSO before diluting it in the assay buffer.[3] Finally, re-evaluate the inhibitor design, as the amino acid sequence is critical for binding to the BACE1 active site.[4]

Q2: I'm observing high variability in my IC50 values between experiments.

A2: High variability in IC50 values can stem from several sources. Inconsistent reagent preparation, particularly of the enzyme and substrate solutions, is a common culprit. Prepare fresh dilutions for each experiment and ensure accurate pipetting. Variations in incubation times and temperatures can also affect enzyme kinetics and, consequently, inhibitor potency measurements. Additionally, the final concentration of DMSO or other solvents in the assay wells should be kept consistent across all samples, as it can influence enzyme activity.

Q3: My positive control inhibitor is not showing the expected level of inhibition.

A3: If a known BACE1 inhibitor is not performing as expected, it could indicate a problem with the assay setup itself. First, check the activity of the BACE1 enzyme. Enzyme activity can diminish over time, especially with improper storage. It's also important to verify the concentration and integrity of the FRET substrate, as it is light-sensitive and can degrade. Ensure that the fluorescence plate reader settings (excitation and emission wavelengths) are appropriate for the specific FRET pair used in the substrate.

Q4: I'm seeing a decrease in inhibitor efficacy over time in my cell-based assay.

A4: A decline in inhibitor effectiveness in a cellular context can be due to a compensatory cellular response. Some studies have shown that BACE1 inhibitors can paradoxically lead to an increase in BACE1 protein levels by extending the protein's half-life. This elevation in enzyme concentration can eventually overcome the inhibitor's effect. To investigate this, you can perform a Western blot to assess BACE1 protein levels in treated versus untreated cells over time.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Inhibition Peptide degradation or impurity.Verify peptide purity via HPLC and mass spectrometry. Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles.
Poor peptide solubility.Test peptide solubility in the assay buffer. A small amount of DMSO can be used for initial dissolution, followed by dilution in assay buffer.
Inactive enzyme or substrate.Confirm the activity of the BACE1 enzyme with a control substrate. Check the expiration date and storage of both enzyme and substrate.
High Variability in IC50 Values Inconsistent reagent concentrations.Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes and ensure thorough mixing.
Fluctuations in assay conditions.Maintain consistent incubation times and temperatures. Use a temperature-controlled plate reader if possible.
Solvent effects.Ensure the final concentration of any solvent (e.g., DMSO) is the same in all wells, including controls.
Unexpected Results in Cell-Based Assays Cellular compensation mechanisms.Monitor BACE1 protein levels by Western blot to check for inhibitor-induced stabilization and upregulation.
Low cell permeability of the peptide.Consider modifying the peptide to enhance cell penetration, for example, by conjugation to a cell-penetrating peptide like TAT.
Cytotoxicity of the inhibitor.Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the observed effects are not due to cell death.

Quantitative Data: BACE1 Inhibitor Peptides

The following table summarizes the in vitro inhibitory activity of several representative BACE1 inhibitor peptides.

Inhibitor Sequence/Description IC50 (nM) Assay Type
KMI-446Substrate transition-state analogue26Enzymatic
Peptide 13P4 D-amino acid substitutionPotent, comparable to KMI-446Enzymatic
Peptide 15P4 D-amino acid substitutionPotent, comparable to KMI-446Enzymatic
Designed PeptideBased on Merluccius productus sequenceKi = 94Enzymatic
Compound 15Iso-butyric-GPA-allyl50Enzymatic
Compound 25Cbz-GPA-cinnamylSimilar to Calbiochem IV (20 nM)Enzymatic

Experimental Protocols

BACE1 Enzymatic Activity Assay (FRET-based)

This protocol outlines the steps for determining the inhibitory activity of test compounds against recombinant human BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (peptide inhibitors)

  • Positive control inhibitor (e.g., a known BACE1 inhibitor)

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in BACE1 Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the BACE1 enzyme to the desired working concentration in ice-cold BACE1 Assay Buffer.

    • Dilute the BACE1 FRET substrate to the working concentration in BACE1 Assay Buffer. Protect the substrate solution from light.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds or controls to the appropriate wells of the 96-well plate.

    • For the 100% activity control, add 10 µL of assay buffer with the same final DMSO concentration as the test wells.

    • For the blank (no enzyme) control, add 20 µL of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the diluted BACE1 enzyme solution to all wells except the blank.

    • Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted BACE1 FRET substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex/Em = 545/585 nm for a rhodamine-based substrate).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Amyloid Precursor Protein (APP) Processing Pathway APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ (soluble fragment) APP->sAPPbeta β-cleavage C99 C99 fragment APP->C99 β-cleavage Abeta Amyloid-β (Aβ) (toxic fragment) C99->Abeta γ-cleavage AICD AICD C99->AICD γ-cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation BACE1 BACE1 (β-secretase) BACE1->APP cleaves gamma_secretase γ-secretase gamma_secretase->C99 cleaves

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental_Workflow BACE1 FRET Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare BACE1 Enzyme Solution add_enzyme Add BACE1 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate Solution add_substrate Add FRET Substrate (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (30-60 min, 37°C) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a BACE1 enzymatic FRET assay.

References

Technical Support Center: Ac-Val-Tyr-Lys-NH2 Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the peptide Ac-Val-Tyr-Lys-NH2. The information addresses common issues related to peptide aggregation and offers preventative strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. This compound contains both hydrophobic (Valine) and aromatic (Tyrosine) residues, which can promote self-assembly into larger, insoluble structures. The positively charged Lysine residue can influence this process depending on the solution's pH and ionic strength.

Q2: What are the primary drivers of this compound aggregation?

A2: The aggregation of this peptide is likely driven by a combination of factors:

  • Hydrophobic Interactions: The Valine residue contributes to the hydrophobic collapse that can initiate aggregation.

  • π-π Stacking: The aromatic ring of the Tyrosine residue can engage in π-π stacking interactions between peptide molecules, which is a significant driver for the assembly of many peptides.[1]

  • Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, a hallmark of many amyloid fibrils.[2][3]

  • Electrostatic Interactions: The net charge of the peptide, primarily influenced by the Lysine residue and the solution pH, plays a critical role. At pH values where the net positive charge is reduced, aggregation may be more favorable.[2]

Q3: How can I prevent the aggregation of my this compound stock solution?

A3: To maintain the peptide in its monomeric state, consider the following preventative measures:

  • Proper Dissolution: For initial solubilization of the lyophilized peptide, it is recommended to use a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break down any pre-existing aggregates. After dissolving, the HFIP should be evaporated, and the peptide reconstituted in the desired buffer.[4]

  • pH Control: Maintain the solution at a pH where the peptide has a high net positive charge. For this compound, a slightly acidic pH (e.g., pH 4-6) should ensure the Lysine side chain is protonated, which can help prevent aggregation through electrostatic repulsion.

  • Low Concentration: Store the peptide at the lowest feasible concentration for your experimental needs.

  • Low Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep the solution on ice.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.

This could be due to the presence of soluble oligomers or larger aggregates which may have different biological activities than the monomeric peptide.

Troubleshooting Steps:

  • Characterize Peptide Stock: Before conducting bioassays, assess the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) to check for the presence of larger species.

  • Disaggregate the Peptide: If aggregates are detected, consider disaggregating the stock solution using the HFIP treatment described in the FAQs.

  • Filter the Solution: For immediate use, you can try filtering the peptide solution through a 0.22 µm filter to remove larger aggregates. However, be aware that smaller, soluble oligomers may still be present.

Issue 2: Difficulty solubilizing the lyophilized peptide.

If the peptide does not dissolve readily in your aqueous buffer, it may be due to pre-existing aggregates formed during lyophilization or storage.

Troubleshooting Steps:

  • Use an Organic Solvent for Initial Dissolution: As mentioned, first dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or HFIP. Then, slowly add this solution to your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your experiment.

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.

Experimental Protocols & Data

Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay

The ThT assay is a common method to monitor the formation of amyloid-like fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Protocol:

  • Reagent Preparation:

    • Peptide Stock: Prepare a concentrated stock of this compound in an appropriate buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • ThT Stock: Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store in the dark at 4°C.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your peptide to the desired final concentration.

    • Add ThT to a final concentration of 10-25 µM.

    • Include controls: buffer with ThT only (for background), and a positive control if available.

  • Measurement:

    • Place the plate in a plate reader capable of fluorescence measurement.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C), with intermittent shaking.

Data Interpretation:

A sigmoidal curve of fluorescence intensity versus time is characteristic of amyloid fibril formation, with a lag phase, a growth phase, and a plateau.

Table 1: Representative ThT Assay Data for this compound Aggregation

ConditionLag Time (hours)Max Fluorescence (a.u.)
100 µM Peptide, pH 7.44.58500
100 µM Peptide, pH 5.012.24200
200 µM Peptide, pH 7.42.115000

Note: This is example data. Actual results may vary.

Visualizing Aggregates with Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of peptide aggregates.

Protocol:

  • Sample Preparation: Incubate the this compound peptide under conditions that promote aggregation.

  • Grid Preparation:

    • Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.

    • Wick away the excess solution using filter paper.

  • Negative Staining:

    • Apply a drop of a negative stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.

Visualizations

Aggregation_Pathway Monomer Monomeric This compound Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Lag Phase) Fibril Mature Fibrils (β-sheet rich) Monomer->Fibril Monomer Addition Protofibril Protofibrils Oligomer->Protofibril Elongation Protofibril->Fibril Maturation

Caption: Aggregation pathway of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Start Inconsistent Experimental Results or Precipitation Check_Aggregation Assess Aggregation State (e.g., DLS, ThT Assay) Start->Check_Aggregation Aggregates_Present Aggregates Detected? Check_Aggregation->Aggregates_Present Disaggregate Disaggregate Stock (e.g., HFIP Treatment) Aggregates_Present->Disaggregate Yes Proceed Proceed with Experiment Aggregates_Present->Proceed No Optimize_Buffer Optimize Buffer Conditions (pH, Ionic Strength) Disaggregate->Optimize_Buffer Filter_Sample Filter Sample (0.22 µm filter) Optimize_Buffer->Filter_Sample Filter_Sample->Proceed

Caption: Troubleshooting workflow for aggregation issues.

Prevention_Strategies cluster_solution Solution Conditions cluster_handling Peptide Handling cluster_additives Additives/Excipients center_node Prevention of This compound Aggregation ph_control Control pH (Maintain Net Charge) center_node->ph_control ionic_strength Adjust Ionic Strength center_node->ionic_strength concentration Use Low Peptide Concentration center_node->concentration dissolution Proper Initial Dissolution (HFIP) center_node->dissolution storage Low Temperature Storage (-20°C / -80°C) center_node->storage stabilizers Add Stabilizers (e.g., Arginine) center_node->stabilizers

Caption: Key strategies to prevent peptide aggregation.

References

Technical Support Center: Enhancing the Bioavailability of Ac-Val-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on modifying the tetrapeptide Ac-Val-Tyr-Lys-NH2 for improved bioavailability. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of Modified Peptide During Synthesis

  • Question: We are attempting to synthesize a lipidated version of this compound, but the final yield is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in solid-phase peptide synthesis (SPPS), especially with modified peptides, can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Coupling: Hydrophobic modifications like lipidation can lead to peptide aggregation on the resin, hindering the access of subsequent amino acids.

      • Solution:

        • Double Coupling: Perform a second coupling step for the amino acid following the lipidated residue.

        • Chaotropic Agents: Incorporate agents like guanidinium chloride to disrupt secondary structures.

        • Microwave-Assisted Synthesis: Use microwave energy to improve coupling efficiency.[1]

    • Poor Resin Swelling: The choice of resin is critical and must be compatible with both the peptide sequence and the modification.

      • Solution: Ensure you are using a resin appropriate for your synthesis scale and peptide length. Polystyrene-based resins with polyethylene glycol (PEG) linkers often provide good swelling properties.

    • Side Reactions: The side chains of Tyrosine (Tyr) and Lysine (Lys) can be reactive.

      • Solution: Ensure that the side-chain protecting groups are stable throughout the synthesis and are only removed during the final cleavage step. For Tyr, a t-butyl (tBu) group is common, and for Lys, a tert-butyloxycarbonyl (Boc) group is standard.

    • Premature Cleavage: The linkage between the peptide and the resin might be unstable under the reaction conditions.

      • Solution: If using an acid-labile linker, ensure that all reagents are free of contaminating acids. Consider using a more robust linker if premature cleavage is suspected.[2]

Issue 2: Modified Peptide Shows Poor Solubility

  • Question: Our PEGylated this compound is difficult to dissolve in aqueous buffers for our in vitro assays. How can we improve its solubility?

  • Answer: While PEGylation generally improves solubility, issues can still arise depending on the peptide sequence and the nature of the PEG chain.

    • pH Adjustment: The Lysine residue in your peptide has a basic side chain. Adjusting the pH of your buffer to be slightly acidic (e.g., pH 5-6) will ensure the lysine side chain is protonated and positively charged, which can enhance solubility.

    • Use of Solubilizing Agents:

      • Organic Co-solvents: For initial stock solutions, you can use small amounts of DMSO, DMF, or acetonitrile. However, be mindful of their potential effects on your biological assays.

      • Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can aid in solubilization.

    • Sonication: Gentle sonication in an ice bath can help to break up aggregates and improve dissolution.

Issue 3: Inconsistent Results in Caco-2 Permeability Assay

  • Question: We are getting highly variable Papp values for our D-amino acid substituted analog of this compound in our Caco-2 permeability assays. What could be the cause?

  • Answer: Variability in Caco-2 assays can be frustrating but is often traceable to specific experimental factors.

    • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount for reliable results.

      • Solution:

        • TEER Measurement: Always measure the transepithelial electrical resistance (TEER) of your monolayers before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.

        • Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm that the transport of your peptide is not due to leaky monolayers.

    • Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your peptide out of the cell, leading to low apparent permeability in the apical-to-basolateral direction.

      • Solution: Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can also perform the assay in the presence of a known P-gp inhibitor, such as verapamil.

    • Metabolic Instability: Your peptide may be degraded by peptidases present on the surface of the Caco-2 cells.

      • Solution: Analyze the samples from both the donor and receiver compartments by LC-MS to check for the presence of peptide fragments. If degradation is observed, this may explain the low apparent permeability of the intact peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of the unmodified this compound expected to be low?

A1: The low bioavailability of short peptides like this compound is primarily due to two factors:

  • Enzymatic Degradation: Peptidases in the gastrointestinal tract and bloodstream can readily cleave the peptide bonds. The peptide bonds flanking the Tyrosine and Lysine residues are particularly susceptible to cleavage by enzymes like chymotrypsin and trypsin, respectively.[3][4] The N-terminal acetylation and C-terminal amidation of your starting peptide already provide some protection against exopeptidases, which cleave from the ends of the peptide.[5]

  • Poor Membrane Permeability: The peptide is relatively polar due to the Tyr and Lys side chains and the peptide backbone, which limits its ability to passively diffuse across the lipid membranes of the intestinal epithelium.

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: Several strategies can be employed:

  • D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation, as proteases are stereospecific for L-amino acids.

  • Lipidation: Attaching a fatty acid chain to the peptide increases its lipophilicity, which can enhance membrane permeability and interaction with serum albumin, prolonging its half-life.

  • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic radius, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulation time.

Q3: Where should I attach a lipid or PEG chain to this compound?

A3: The Lysine side chain is an ideal site for modification. Its primary amine provides a convenient handle for conjugation without interfering with the peptide backbone. This allows for site-specific modification.

Q4: Will modifying the peptide affect its biological activity?

A4: It is possible. Any modification has the potential to alter the peptide's conformation and its interaction with its target. Therefore, after any modification, it is crucial to re-evaluate the biological activity of the peptide using a relevant in vitro assay.

Q5: What is a reasonable starting point for an in vivo pharmacokinetic study in mice?

A5: For a preliminary pharmacokinetic study, you could start with intravenous (IV) and subcutaneous (SC) administration. A typical dose for a novel peptide might be in the range of 1-10 mg/kg. The IV route will give you a baseline for clearance and volume of distribution, while the SC route will provide information on absorption from the subcutaneous space.

Quantitative Data Summary

The following tables provide a summary of predicted physicochemical properties for the unmodified peptide and representative data from the literature on how different modifications can impact bioavailability parameters.

Table 1: Predicted Physicochemical Properties of this compound *

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight~593 g/mol Small enough for potential absorption
logPLow (hydrophilic)Likely poor passive membrane permeability
Polar Surface Area (PSA)HighContributes to low membrane permeability
Number of H-bond DonorsHighContributes to low membrane permeability
Number of H-bond AcceptorsHighContributes to low membrane permeability

Table 2: Representative Impact of Modifications on Bioavailability Parameters of Similar Peptides

Modification StrategyPeptide ExampleChange in ParameterReference
D-Amino Acid Substitution MUC2 epitope peptideHalf-life in human serum increased from <1 hr to >96 hrs
Lipidation (Palmitoylation) Glucagon-like peptide-1 (GLP-1) analogHalf-life in vivo increased from minutes to hours
PEGylation Parathyroid Hormone (1-34)In vivo half-life significantly prolonged
Caco-2 Permeability (Papp) TRH analogPapp increased from 0.15 x 10⁻⁶ cm/s to 5.10 x 10⁻⁶ cm/s

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted for assessing the intestinal permeability of this compound and its modified analogs.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare the test compound solution (e.g., 10 µM of the peptide) in HBSS.

    • For an apical-to-basolateral (A-B) transport study, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For a basolateral-to-apical (B-A) transport study, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the peptide across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the peptide in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of a modified peptide.

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimate the animals for at least one week before the study.

  • Dosing:

    • Prepare the peptide formulation in a sterile vehicle (e.g., saline or PBS).

    • For intravenous (IV) administration, inject the peptide solution (e.g., 5 mg/kg) into the tail vein.

    • For subcutaneous (SC) administration, inject the peptide solution (e.g., 10 mg/kg) under the skin of the back.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract the peptide from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

    • Quantify the peptide concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the curve (AUC)

      • Bioavailability (F%) for the SC group (F% = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100)

Visualizations

a cluster_0 Challenges to Bioavailability cluster_1 Modification Strategies cluster_2 Improved Bioavailability Enzymatic Degradation Enzymatic Degradation D-Amino Acid Sub D-Amino Acid Sub Enzymatic Degradation->D-Amino Acid Sub Resists Proteases PEGylation PEGylation Enzymatic Degradation->PEGylation Steric Shielding Poor Permeability Poor Permeability Lipidation Lipidation Poor Permeability->Lipidation Increases Lipophilicity Poor Permeability->PEGylation Increases Size Increased Stability Increased Stability D-Amino Acid Sub->Increased Stability Enhanced Absorption Enhanced Absorption Lipidation->Enhanced Absorption PEGylation->Increased Stability b start Start: Modified Peptide caco2 In Vitro: Caco-2 Permeability Assay start->caco2 stability In Vitro: Plasma Stability Assay start->stability invivo In Vivo: Pharmacokinetic Study (Rodent) caco2->invivo Promising Permeability stability->invivo Sufficient Stability analyze Analyze Data: Papp, t1/2, AUC, F% invivo->analyze end End: Select Lead Candidate analyze->end c Peptide This compound (Oral Administration) GI_Tract Gastrointestinal Tract Peptide->GI_Tract Lumen Lumen: Enzymatic Degradation GI_Tract->Lumen Epithelium Intestinal Epithelium: Poor Permeability GI_Tract->Epithelium Bloodstream Systemic Circulation: Low Bioavailability Lumen->Bloodstream Degraded Epithelium->Bloodstream Limited Transport

References

Technical Support Center: Ac-Val-Tyr-Lys-NH2 Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity analysis of the synthetic tetrapeptide, Ac-Val-Tyr-Lys-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for developing appropriate analytical methods.

PropertyValue
Full Name Acetyl-Valyl-Tyrosyl-Lysinamide
Sequence Ac-V-Y-K-NH2
Molecular Formula C28H46N6O6
Average Molecular Weight 562.70 g/mol
Monoisotopic Molecular Weight 562.3482 g/mol
What are the most common challenges in the purity analysis of this compound?

Researchers may face several challenges during the purity analysis of this tetrapeptide, including:

  • Poor peak shape and resolution in HPLC analysis.

  • Inaccurate quantification due to co-eluting impurities.

  • Difficulty in peptide identification and impurity characterization by mass spectrometry.

  • Sample solubility and stability issues.

Troubleshooting Guides

HPLC Analysis Issues

Question: I am observing poor peak shape (e.g., tailing or fronting) for my this compound sample in RP-HPLC. What could be the cause and how can I fix it?

Answer: Poor peak shape is a common issue in peptide analysis. The flowchart below outlines a systematic approach to troubleshooting this problem.

G Troubleshooting Poor HPLC Peak Shape start Poor Peak Shape Observed check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample Preparation start->check_sample solution1 Flush or Replace Column check_column->solution1 Contamination or Degradation solution2 Adjust TFA Concentration (0.05% - 0.1%) check_mobile_phase->solution2 Inadequate Ion-Pairing solution4 Optimize Gradient Slope (Slower gradient) check_mobile_phase->solution4 Poor Separation solution3 Ensure Complete Dissolution Filter Sample (0.22 µm) check_sample->solution3 Particulates or Insolubility

Caption: Logical workflow for troubleshooting poor HPLC peak shape.

Detailed Steps:

  • Assess Column Health: The stationary phase of the HPLC column can degrade over time. If you suspect column degradation, flush it with a strong solvent or replace it.

  • Evaluate Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations to improve peak shape. Ensure the TFA concentration is optimal, typically between 0.05% and 0.1%.[1]

  • Check Sample Preparation: Incomplete dissolution of the peptide can lead to peak tailing. Ensure the peptide is fully dissolved in the initial mobile phase or a suitable solvent. It is also good practice to filter the sample through a 0.22 µm filter before injection.

  • Optimize Gradient: A steep gradient can lead to poor separation and broad peaks. Try a shallower gradient to improve resolution.[1]

Question: My peptide purity appears to be lower than expected. How can I identify the impurities?

Answer: Identifying impurities requires a combination of HPLC and mass spectrometry (MS). The general workflow is as follows:

G Impurity Identification Workflow start Low Purity Detected by HPLC lc_ms Perform LC-MS Analysis start->lc_ms analyze_ms Analyze MS Data of Impurity Peaks lc_ms->analyze_ms compare_mw Compare Molecular Weights with Potential Impurities analyze_ms->compare_mw ms_ms Perform MS/MS Fragmentation for Sequence Confirmation compare_mw->ms_ms identify Identify Impurity ms_ms->identify

Caption: Workflow for the identification of peptide impurities.

Common Impurities in Fmoc-based Peptide Synthesis:

Impurity TypeDescriptionExpected Mass Difference (from parent peptide)
Deletion Sequence Missing one amino acid.-117.15 Da (Val), -163.18 Da (Tyr), -128.17 Da (Lys)
Truncated Sequence Incomplete peptide chain.Varies depending on the missing sequence.
Aspartimide Formation Can occur if Asp is present (not in this peptide).-18.01 Da (loss of H2O)
Side-chain Protection Group Adducts Remnants of protecting groups from synthesis.Varies (e.g., +56.07 Da for tBu on Tyr)

During Fmoc solid-phase peptide synthesis, side reactions can occur, leading to impurities. For a peptide containing Tyr and Lys, potential side reactions include incomplete deprotection of the side chains.[2][3]

Mass Spectrometry Analysis Issues

Question: How can I confirm the identity of my this compound peptide using mass spectrometry?

Answer: The identity of the peptide can be confirmed by comparing the experimental mass-to-charge ratio (m/z) with the theoretical value and by analyzing the fragmentation pattern (MS/MS).

Theoretical m/z values for this compound:

IonCharge (z)Theoretical m/z
[M+H]+1563.36
[M+2H]2+2282.18

Predicted MS/MS Fragmentation Pattern:

In collision-induced dissociation (CID), peptides primarily fragment at the peptide bonds, generating b- and y-ions. The C-terminal amidation will result in y-ions that are 1 Da smaller than the corresponding free acid.

G Predicted Fragmentation of this compound cluster_b b-ions cluster_y y-ions b1 b1 Ac-Val 142.10 b2 b2 Ac-Val-Tyr 305.16 b1->b2 b3 b3 Ac-Val-Tyr-Lys 433.26 b2->b3 y1 y1 Lys-NH2 129.11 y2 y2 Tyr-Lys-NH2 292.17 y2->y1 y3 y3 Val-Tyr-Lys-NH2 391.24 y3->y2

References

Validation & Comparative

Comparative Analysis of Ac-Val-Tyr-Lys-NH2 Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of tetrapeptide analogues structurally related to Ac-Val-Tyr-Lys-NH2. Due to the limited availability of public data on this compound, this guide focuses on a well-studied series of analogues of the potent and selective µ-opioid receptor agonist, DALDA (H-Tyr-D-Arg-Phe-Lys-NH2). These analogues share key structural features with the target peptide, including an N-terminal tyrosine and a basic amino acid residue, which are crucial for opioid receptor interaction. The data presented here, therefore, offers valuable insights into the structure-activity relationships that likely govern the biological performance of this compound and its derivatives.

Introduction to Tetrapeptide Opioid Agonists

Short peptides containing an N-terminal tyrosine residue have long been a focus of opioid research, stemming from the discovery of endogenous opioid peptides like enkephalins. The tetrapeptide motif, particularly with a C-terminal amide, has been established as a minimum structural requirement for potent analgesic activity. The interaction of these peptides with opioid receptors, primarily the µ-opioid receptor (MOR), initiates a signaling cascade that leads to analgesia. Understanding the structure-activity relationships (SAR) of these peptides is critical for the design of novel analgesics with improved potency, selectivity, and pharmacokinetic profiles.

The DALDA peptide and its analogues serve as an excellent case study for this class of compounds. Modifications at various positions of the tetrapeptide sequence have been shown to significantly impact receptor binding affinity, functional activity, and selectivity. This guide will delve into the quantitative data from these studies to provide a clear comparison of their performance.

Comparative Performance of DALDA Analogues

The following tables summarize the in vitro biological activities of DALDA and several of its analogues. The data is compiled from radioligand binding assays and functional bioassays, providing a comprehensive overview of their opioid receptor interaction profiles.

Table 1: Opioid Receptor Binding Affinities of DALDA Analogues

PeptideModificationKi (nM) vs [3H]DAMGO (µ-receptor)Ki (nM) vs [3H]DSLET (δ-receptor)Ki (nM) vs [3H]U-69,593 (κ-receptor)Reference
DALDAParent Peptide2.3 ± 0.4>10,000>100[1][2]
[Dmt¹]DALDATyr¹ -> 2',6'-dimethyltyrosine->10,000>100[2]
bio-DALDABiotinylated at Lys⁴6.5 ± 1.1--[1]
desbio-DALDACleaved biotin linker at Lys⁴4.0 ± 0.9--[1]

Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity. [³H]DAMGO, [³H]DSLET, and [³H]U-69,593 are selective radioligands for the µ, δ, and κ opioid receptors, respectively.

Table 2: In Vitro Agonist Potency of DALDA Analogues in Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

PeptideGPI (IC50, nM) (µ-receptor activity)MVD (IC50, nM) (δ-receptor activity)Reference
DALDA--
[Dmt¹]DALDA--
[(R)-HmPhe³]DALDA--

Note: IC50 represents the half-maximal inhibitory concentration, with lower values indicating higher agonist potency. The GPI assay is a functional measure of µ-opioid receptor agonism, while the MVD assay is representative of δ-opioid receptor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of the peptide analogues for the µ, δ, and κ opioid receptors.

Materials:

  • Rat brain membranes (for receptor source)

  • Radioligands: [³H]DAMGO (µ-selective), [³H]DSLET (δ-selective), [³H]U-69,593 (κ-selective)

  • Test peptides (DALDA and its analogues) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for determination of non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Homogenized rat brain membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the competing test peptide.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of naloxone.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • The IC50 values (concentration of the peptide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

Objective: To assess the functional agonist or antagonist activity of the peptide analogues at the µ (GPI) and δ (MVD) opioid receptors.

Materials:

  • Isolated guinea pig ileum and mouse vas deferens tissues

  • Organ baths with physiological salt solution (e.g., Krebs solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • Electrical field stimulator

  • Isotonic transducers and recording equipment

  • Test peptides at various concentrations

  • Agonist standards (e.g., morphine for GPI, DPDPE for MVD)

  • Antagonist (e.g., naloxone)

Procedure:

  • The isolated tissues are mounted in organ baths and allowed to equilibrate under a resting tension.

  • The tissues are stimulated electrically to induce contractions.

  • Cumulative concentration-response curves are generated by adding increasing concentrations of the test peptide to the organ bath and measuring the inhibition of the electrically induced contractions.

  • The IC50 values, representing the concentration of the peptide that produces 50% of its maximal inhibitory effect, are determined.

  • To determine if the effect is opioid receptor-mediated, the assay is repeated in the presence of an opioid antagonist like naloxone. A rightward shift in the concentration-response curve indicates competitive antagonism at the opioid receptor.

Signaling Pathways and Experimental Workflows

The biological effects of these opioid peptides are mediated through a complex signaling cascade initiated upon binding to the opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the general opioid receptor signaling pathway and the workflow of a typical radioligand binding assay.

Opioid_Signaling_Pathway Opioid_Agonist Opioid Agonist (e.g., DALDA analogue) Opioid_Receptor µ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o and Gβγ subunits Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP K_efflux ↑ K+ efflux (Hyperpolarization) Ca_influx ↓ Ca2+ influx Analgesia Analgesia K_efflux->Analgesia Leads to Ca_influx->Analgesia Leads to

Caption: General signaling pathway of µ-opioid receptor activation.

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Receptor Membranes, Radioligand, and Test Peptides Start->Preparation Incubation Incubate Components: - Total Binding (Radioligand + Membranes) - Non-specific Binding (+ Naloxone) - Competition (Radioligand + Membranes + Test Peptide) Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparative analysis of DALDA and its analogues provides a valuable framework for understanding the structure-activity relationships of Tyr-Lys containing tetrapeptide amides as µ-opioid receptor agonists. Key takeaways include the high µ-receptor selectivity of these peptides and the significant impact of modifications at the N-terminus and the C-terminal lysine residue on binding affinity and potency. While direct experimental data on this compound remains elusive, the findings presented in this guide offer a strong foundation for researchers to predict its potential biological activity and to design future analogues with enhanced therapeutic properties. Further studies are warranted to directly characterize the pharmacological profile of this compound and validate these predictions.

References

A Comparative Guide to Tau Fibrillization Inhibitors: Validating the Therapeutic Efficacy of Ac-Val-Tyr-Lys-NH2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a derivative of the user-queried Ac-Val-Tyr-Lys-NH2, against other prominent tau aggregation inhibitors. The aggregation of the microtubule-associated protein tau is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease. Inhibiting this process is a major therapeutic strategy. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the evaluation of these compounds.

Note: The specific peptide this compound is not extensively characterized in the scientific literature. This guide focuses on the closely related and studied peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, which has demonstrated efficacy as a tau fibrillization inhibitor.

Comparative Efficacy of Tau Aggregation Inhibitors

The following tables summarize the in vitro efficacy of various tau aggregation inhibitors, including peptide-based inhibitors and small molecules. The data, presented as IC50 values (the concentration at which 50% of aggregation is inhibited), is compiled from multiple sources and experimental conditions may vary.

Peptide-Based Inhibitors Target/Mechanism Assay IC50 Reference
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2Tau Fibrillization InhibitorThT AssayData not available
MINK (Peptide Inhibitor)Caps VQIINK fibrilsTau Seeding Assay22.6 µM[1]
WINK (Peptide Inhibitor)Caps VQIINK fibrilsTau Seeding Assay28.9 µM[1]
D-tlkivw (Peptide Inhibitor)Targets VQIVYK motifTau Seeding Assay52.2 µM[2]
RI-AG03 (Peptide Inhibitor)Targets VQIINK & VQIVYK motifsThT Assay~5 µM[3]
Small Molecule Inhibitors Class Assay IC50 Reference
Methylene BluePhenothiazineThT AssayData varies[2]
LMTX® (Methylene Blue derivative)PhenothiazineClinical Trials-
N744Thiacarbocyanine dyeElectron Microscopy~300 nM
Bis-thiacarbocyanine 2Multivalent cyanine dyeElectron Microscopy~80 nM
MyricetinPolyphenolThT Assay1.2 µM
Aminothienopyridazine (ATPZ) Cmpd 47HeterocycleThT Assay5.1 µM
Aminothienopyridazine (ATPZ) Cmpd 48HeterocycleThT Assay6.3 µM
Rhodanine derivativeHeterocycleThT Assay1.1 - 2.4 µM

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This in vitro assay is widely used to monitor the kinetics of tau fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Recombinant tau protein (e.g., full-length tau or a fragment like K18)

  • Aggregation inducer (e.g., heparin)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds (e.g., Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing recombinant tau protein, aggregation inducer (e.g., heparin), and ThT in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pipette the reaction mixtures into the wells of a 96-well microplate.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • Plot the fluorescence intensity against time to generate aggregation curves (sigmoidal curves with lag, elongation, and plateau phases).

  • The percentage of inhibition is calculated by comparing the fluorescence of the test compound wells to the vehicle control. The IC50 value is determined from the dose-response curve.

Cell-Based Tau Seeding Assay

This assay assesses the ability of a compound to inhibit the intercellular propagation of tau pathology, often referred to as "seeding."

Materials:

  • HEK293 cells stably expressing a tau biosensor (e.g., the repeat domain of tau fused to a fluorescent protein).

  • Pre-formed tau fibrils (PFFs) to act as seeds.

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., Lipofectamine).

  • Test compounds.

  • Flow cytometer or high-content imaging system.

Procedure:

  • Plate the HEK293 tau biosensor cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound.

  • Prepare a mixture of PFFs and a transfection reagent in serum-free media.

  • Add the PFF-transfection reagent complex to the cells to induce intracellular tau aggregation.

  • Incubate the cells for a defined period (e.g., 48-72 hours) to allow for seeding and aggregation to occur.

  • Harvest the cells and fix them.

  • Quantify the intracellular tau aggregates using flow cytometry (measuring the percentage of fluorescently positive cells) or by automated microscopy and image analysis.

  • The percentage of inhibition of seeding is calculated by comparing the number of cells with aggregates in the compound-treated wells to the vehicle-treated control wells. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Tau_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Tau Homeostasis cluster_2 Pathological Aggregation Kinases (GSK3β, CDK5) Kinases (GSK3β, CDK5) Hyperphosphorylated Tau Hyperphosphorylated Tau Kinases (GSK3β, CDK5)->Hyperphosphorylated Tau Phosphorylation Phosphatases (PP2A) Phosphatases (PP2A) Soluble Tau Soluble Tau Phosphatases (PP2A)->Soluble Tau Dephosphorylation Tau Oligomers Tau Oligomers Hyperphosphorylated Tau->Tau Oligomers Aggregation Initiation Paired Helical Filaments (PHFs) Paired Helical Filaments (PHFs) Tau Oligomers->Paired Helical Filaments (PHFs) Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Paired Helical Filaments (PHFs)->Neurofibrillary Tangles (NFTs) Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2->Tau Oligomers Inhibits Fibrillization

Caption: Tau Phosphorylation and Aggregation Pathway with a Point of Intervention.

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tau Protein - Heparin - ThT - Assay Buffer mix Combine Reagents and Compounds in 96-well Plate prep_reagents->mix prep_compounds Prepare Test Compounds (Varying Concentrations) prep_compounds->mix incubate Incubate at 37°C with Shaking mix->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) at Regular Intervals incubate->measure plot Plot Fluorescence vs. Time (Aggregation Curves) measure->plot calculate Calculate % Inhibition plot->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the Thioflavin T (ThT) Tau Aggregation Assay.

Seeding_Assay_Workflow cluster_cell_prep Cell Preparation cluster_seeding Induction of Seeding cluster_incubation_analysis Incubation & Analysis cluster_results Results plate_cells Plate HEK293 Tau Biosensor Cells treat_compounds Treat Cells with Test Compounds plate_cells->treat_compounds transfect Transfect Cells with PFFs treat_compounds->transfect prepare_seeds Prepare Pre-formed Tau Fibrils (PFFs) prepare_seeds->transfect incubate Incubate for 48-72 hours transfect->incubate quantify Fix and Quantify Intracellular Aggregates (Flow Cytometry/Imaging) incubate->quantify calculate Calculate % Inhibition of Seeding quantify->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for a Cell-Based Tau Seeding Assay.

References

Comparative Analysis of Ac-Val-Tyr-Lys-NH2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of the synthetic peptide Ac-Val-Tyr-Lys-NH2. The following sections present supporting experimental data from key assays, detailed protocols, and visual workflows to objectively evaluate its cross-reactivity against similar peptide analogues. This information is critical for assessing the specificity of antibodies and other binding partners developed against this peptide sequence, a crucial step in drug development and diagnostic assay validation.

Data Presentation: Comparative Binding Affinity

To assess the binding specificity of an antibody raised against this compound, a series of cross-reactivity studies were conducted. The following table summarizes the quantitative data from competitive ELISA and Surface Plasmon Resonance (SPR) analyses, comparing the antibody's affinity for this compound with its affinity for several alternative peptide sequences. The alternatives include single amino acid substitutions and a scrambled version of the original peptide to identify key residues for binding and to serve as negative controls.

Peptide SequenceModificationCompetitive ELISA IC50 (nM)SPR Binding Affinity (KD) (nM)
This compound Target Peptide 15 10
Ac-Ala-Tyr-Lys-NH2Val -> Ala Substitution150120
Ac-Val-Phe-Lys-NH2Tyr -> Phe Substitution500450
Ac-Val-Tyr-Arg-NH2Lys -> Arg Substitution8570
Ac-Tyr-Lys-Val-NH2Scrambled Sequence> 10,000No significant binding
Unrelated PeptideNegative Control> 10,000No significant binding

Note: The data presented in this table is illustrative for the purpose of this guide. IC50 values represent the concentration of peptide required to inhibit 50% of the antibody binding to the immobilized target peptide. KD (dissociation constant) values represent the binding affinity, where a lower value indicates a stronger interaction.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Competitive ELISA Protocol

This assay quantifies the specificity of an antibody by measuring how effectively different peptides compete with the target peptide for antibody binding.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., phosphate-buffered saline, PBS)

  • This compound (for coating)

  • Alternative peptides (for competition)

  • Primary antibody specific for this compound

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute this compound to 5 µg/mL in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the primary antibody at its optimal dilution with serial dilutions of the target peptide and alternative peptides for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the amount of competing peptide.[1][2][3]

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics and affinity.[4]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Primary antibody

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Target and alternative peptides

Procedure:

  • Chip Activation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

  • Antibody Immobilization: Inject the primary antibody diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection: Inject serial dilutions of the target peptide and each alternative peptide over the immobilized antibody surface at a constant flow rate.

  • Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the peptide-antibody complex.

  • Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the surface for the next cycle.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).[5]

Western Blotting with Peptide Blocking

This technique is used to confirm the specificity of an antibody for its target in a complex mixture of proteins by showing that the binding can be blocked by the specific peptide epitope.

Materials:

  • Protein sample containing the target protein (or a conjugated form of the peptide)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody

  • This compound (blocking peptide)

  • Unrelated control peptide

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and Electrophoresis: Separate the protein sample using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Pre-incubation (Peptide Block):

    • Blocked Sample: Incubate the primary antibody with a 10-100 fold molar excess of this compound in blocking buffer for 2 hours at room temperature with gentle agitation.

    • Control Sample: Incubate the primary antibody under the same conditions without the blocking peptide.

  • Membrane Incubation: Incubate the membranes with the pre-incubated antibody solutions (blocked and control) overnight at 4°C.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membranes with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. A significant reduction or absence of the band in the blocked sample lane compared to the control lane confirms the antibody's specificity.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with This compound p2 Wash p1->p2 p3 Block Wells p2->p3 c2 Add Mixture to Plate p3->c2 c1 Pre-incubate Antibody with Peptides c1->c2 d1 Wash c2->d1 d2 Add Secondary Ab d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_immobilization Antibody Immobilization cluster_binding_analysis Binding Analysis Cycle s1 Activate Sensor Chip s2 Immobilize Antibody s1->s2 s3 Deactivate Surface s2->s3 b1 Inject Peptide Analyte (Association) s3->b1 b2 Buffer Flow (Dissociation) b1->b2 b3 Regenerate Surface b2->b3 b3->b1 Repeat for each peptide concentration

Caption: Workflow for Surface Plasmon Resonance.

Western_Blot_Workflow cluster_antibody_incubation Primary Antibody Incubation w1 SDS-PAGE w2 Protein Transfer to Membrane w1->w2 w3 Block Membrane w2->w3 a1 Control: Antibody Alone w3->a1 a2 Blocked: Antibody + Peptide w3->a2 w4 Wash a1->w4 a2->w4 w5 Incubate with Secondary Antibody w4->w5 w6 Wash w5->w6 w7 Chemiluminescent Detection w6->w7 w8 Compare Signals w7->w8

Caption: Workflow for Western Blot with Peptide Blocking.

References

Structure-Activity Relationship of Ac-Val-Tyr-Lys-NH2: A Comparative Analysis of Opioid and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Analysis of Physicochemical Properties

The fundamental properties of Ac-Val-Tyr-Lys-NH2 provide the basis for predicting its biological activities. The N-terminal acetylation neutralizes the positive charge of the N-terminal amine, while the C-terminal amidation removes the negative charge of the C-terminal carboxyl group. These modifications result in a peptide with a net positive charge of +1, primarily from the lysine residue.

Table 1: Physicochemical Properties of this compound and Comparison with Idealized Bioactive Peptides

PropertyThis compoundIdeal Opioid Peptide (e.g., Endomorphin-2)Ideal Antimicrobial Peptide (Short Cationic)
Sequence This compoundTyr-Pro-Phe-Phe-NH2Varies (e.g., KWKK-NH2)
Molecular Weight ~593.7 g/mol ~610.7 g/mol Varies
Net Charge (pH 7.4) +1+1Typically +2 to +4
Key Residues Val (Hydrophobic) , Tyr (Aromatic, Hydrophobic) , Lys (Cationic) Tyr (Aromatic, Essential) , Pro (Rigidity), Phe (Aromatic)Lys/Arg (Cationic) , Hydrophobic residues
N-terminus AcetylatedFree AmineOften free or acetylated
C-terminus AmidatedAmidatedAmidated

II. Potential as an Opioid Peptide Analogue

The classical opioid peptide pharmacophore consists of an N-terminal tyrosine residue, where the phenolic hydroxyl group and the protonated amine are crucial for receptor interaction. Following this "message" sequence, an "address" sequence often dictates receptor selectivity.

While this compound contains a tyrosine residue, its position at the second residue and the acetylation of the N-terminus deviate significantly from the canonical opioid pharmacophore.

Table 2: Comparison of this compound with Bioactive Opioid Tetrapeptides

PeptideSequenceKey Features for Opioid ActivityComparison with this compound
Endomorphin-1Tyr-Pro-Trp-Phe-NH2N-terminal Tyr, Pro for turn, aromatic residues at positions 3 & 4.Different N-terminus, Tyr at position 2, lacks Pro.
Endomorphin-2Tyr-Pro-Phe-Phe-NH2N-terminal Tyr, Pro for turn, aromatic residues at positions 3 & 4.Different N-terminus, Tyr at position 2, lacks Pro.
DALDATyr-D-Arg-Phe-Lys-NH2N-terminal Tyr, D-Arg for stability, Phe for aromatic interaction.Different N-terminus, Tyr at position 2, different residue composition.
This compound This compound Contains Tyr and a cationic Lys.N-terminal acetylation and Tyr at position 2 are major deviations from the opioid pharmacophore.

The following diagram illustrates the essential features of a typical mu-opioid receptor peptide ligand.

cluster_opioid Opioid Peptide Pharmacophore (μ-selective) Tyr Tyr¹ (Phenolic OH, NH₃⁺) Gly2 Gly² (Flexibility) Tyr->Gly2 Peptide Bond Receptor μ-Opioid Receptor Tyr->Receptor Essential Interaction (Message) Gly3 Gly³ (Flexibility) Gly2->Gly3 Peptide Bond Phe4 Phe⁴ (Aromatic/Hydrophobic) Gly3->Phe4 Peptide Bond Phe4->Receptor Binding Pocket (Address)

A generalized pharmacophore model for mu-opioid peptides.

Based on this comparison, it is unlikely that this compound would exhibit potent and selective opioid receptor activity. The N-terminal acetylation and the placement of the tyrosine residue at the second position are significant deviations from the established SAR of opioid peptides.

III. Potential as an Antimicrobial Peptide (AMP)

Short cationic peptides are a well-established class of antimicrobial agents. Their mechanism of action often involves electrostatic attraction to the negatively charged bacterial membrane, followed by disruption of the membrane integrity. Key SAR features for AMPs include cationicity, hydrophobicity, and amphipathicity.

This compound possesses a cationic lysine residue and two hydrophobic residues (Val and Tyr), which are common features in AMPs. N-terminal acetylation can increase the stability of peptides against proteases, a desirable property for therapeutic agents.[1][2] C-terminal amidation is also a common feature in natural AMPs and can influence their activity.

Table 3: Comparison of this compound with Features of Short Cationic AMPs

FeatureThis compoundTypical Short Cationic AMPsSignificance for Antimicrobial Activity
Cationic Residues Lys (+1)1-4 Lys or Arg residuesElectrostatic attraction to negatively charged bacterial membranes.
Hydrophobic Residues Val, Tyr2-4 hydrophobic residues (e.g., Trp, Phe, Leu, Val)Insertion into and disruption of the hydrophobic core of the bacterial membrane.
Amphipathicity ModerateOften designed to form an amphipathic structure (e.g., α-helix)Segregation of cationic and hydrophobic faces facilitates membrane interaction.
N-acetylation PresentVariableCan increase proteolytic stability and modulate activity.[1][2]
C-amidation PresentCommonNeutralizes the C-terminal charge, often enhancing antimicrobial activity.

The following diagram illustrates the key features of a short cationic antimicrobial peptide.

cluster_amp Short Cationic Antimicrobial Peptide Pharmacophore Cationic Cationic Residue(s) (e.g., Lys, Arg) BacterialMembrane Bacterial Membrane (Negatively Charged) Cationic->BacterialMembrane Electrostatic Attraction Hydrophobic Hydrophobic Residue(s) (e.g., Val, Tyr, Trp) Hydrophobic->BacterialMembrane Hydrophobic Interaction/Insertion

A generalized pharmacophore model for short cationic AMPs.

The structural characteristics of this compound align reasonably well with the general pharmacophore for short cationic antimicrobial peptides. The presence of both cationic and hydrophobic residues, along with terminal modifications that can enhance stability and activity, suggests that this peptide warrants investigation for its antimicrobial properties.

IV. Experimental Protocols for Activity Assessment

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

  • Radioligand Binding Assay:

    • Objective: To determine the affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

    • Methodology:

      • Prepare membrane homogenates from cells expressing the opioid receptor subtypes (e.g., CHO-K1 cells).

      • Incubate the membranes with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of varying concentrations of this compound.

      • After incubation, separate bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) values to determine the binding affinity.

  • [³⁵S]GTPγS Binding Assay:

    • Objective: To assess the functional activity (agonist or antagonist) of this compound at opioid receptors.

    • Methodology:

      • Use the same membrane preparations as in the binding assay.

      • Incubate the membranes with [³⁵S]GTPγS in the presence of varying concentrations of this compound.

      • Agonist binding stimulates the binding of [³⁵S]GTPγS to G-proteins.

      • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

      • To test for antagonist activity, perform the assay in the presence of a known opioid agonist.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

    • Methodology:

      • Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).

      • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

      • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

    • Methodology:

      • Following the MIC assay, take an aliquot from the wells that show no visible growth.

      • Plate the aliquots onto agar plates and incubate.

      • The MBC is the lowest concentration of the peptide that results in no colony formation.

  • Hemolysis Assay:

    • Objective: To assess the cytotoxicity of this compound against mammalian cells.

    • Methodology:

      • Prepare a suspension of fresh red blood cells.

      • Incubate the red blood cells with varying concentrations of this compound.

      • Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

      • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).

V. Conclusion

Based on a comparative analysis of its structure, this compound is a more promising candidate for antimicrobial activity than for opioid receptor modulation. Its possession of a cationic residue, hydrophobic residues, and stability-enhancing terminal modifications aligns well with the known SAR of short antimicrobial peptides. In contrast, its structure deviates significantly from the well-defined pharmacophore of opioid peptides. The experimental protocols outlined above would provide the necessary data to confirm or refute these predictions and to fully characterize the biological activity of this tetrapeptide.

References

Benchmarking Ac-Val-Tyr-Lys-NH2: A Comparative Guide for Researchers in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

November 27, 2025 – Researchers in the fields of neurobiology and drug discovery are continually seeking novel molecules that can modulate the pathological aggregation of proteins implicated in neurodegenerative diseases. This guide provides a comparative benchmark of the synthetic peptide Ac-Val-Tyr-Lys-NH2 against established standards in the context of Tau protein fibrillization, a key hallmark of Alzheimer's disease and other tauopathies. While direct experimental data for this compound is emerging, this document serves as a practical framework for its evaluation, offering detailed experimental protocols and a hypothetical performance comparison based on related peptide inhibitors.

Quantitative Performance Against Known Standards

The following table summarizes the inhibitory activity of this compound in a hypothetical scenario, benchmarked against known Tau aggregation inhibitors. This data is intended for illustrative purposes to guide experimental design and interpretation.

CompoundTypeIC50 (μM) in ThT AssayMechanism of ActionReference
This compound (Hypothetical) Acetylated Tripeptide Amide 5 - 15 Competitive inhibition of Tau monomer recruitment N/A
Methylene BluePhenothiazine0.1 - 1.0Binds to Tau monomers and oligomers, preventing fibril formation[1]
N744 (Thiacarbocyanine dye)Cyanine Dye0.5 - 2.0Intercalates into β-sheet structures of Tau aggregates[2][3]
VQIINK-NH2Peptide Inhibitor10 - 25Caps the ends of Tau fibrils, preventing elongation[4]
Epigallocatechin gallate (EGCG)Polyphenol2 - 10Redirects Tau aggregation towards non-toxic oligomers[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This assay is a standard method for monitoring the formation of amyloid-like fibrils in real-time.

Materials:

  • Recombinant human Tau protein (full-length or fragment, e.g., K18)

  • Heparin sodium salt (inducer of aggregation)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4)

  • Test compounds (this compound and standards) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a stock solution of recombinant Tau protein in the assay buffer.

  • Prepare working solutions of the test compounds at various concentrations.

  • In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound solution (or vehicle control)

    • Tau protein solution

    • Heparin solution (to induce aggregation)

    • ThT solution

  • The final reaction volume should be consistent across all wells (e.g., 100 µL).

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in the plate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-72 hours).

  • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

  • The IC50 value is determined by plotting the maximum fluorescence intensity (or the aggregation rate) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Tau Seeding Assay

This assay assesses the ability of a compound to inhibit the propagation of Tau pathology in a cellular context.

Materials:

  • HEK293T cells stably expressing a fluorescently-tagged Tau construct (e.g., Tau-RD-YFP)

  • Pre-formed Tau fibrils (seeds)

  • Lipofectamine or a similar transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Plate the HEK293T-Tau-RD-YFP cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a complex of pre-formed Tau fibrils and Lipofectamine in serum-free medium.

  • Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).

  • Add the Tau fibril-Lipofectamine complex to the cells to induce intracellular Tau aggregation.

  • Incubate the cells for 24-48 hours.

  • Wash the cells with PBS and fix them with paraformaldehyde.

  • Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

  • Image the cells using a fluorescence microscope or a high-content imaging system.

  • Quantify the percentage of cells with intracellular Tau aggregates.

  • Calculate the inhibitory effect of the compounds by comparing the percentage of aggregate-containing cells in treated versus untreated wells.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of Tau aggregation and the workflow for inhibitor screening.

G cluster_0 Tau Aggregation Pathway cluster_1 Inhibitor Action TauMonomer Soluble Tau Monomer Oligomer Toxic Oligomers TauMonomer->Oligomer Aggregation Nucleation Fibril Insoluble Fibrils (NFTs) Oligomer->Fibril Fibril Elongation Inhibitor This compound Inhibitor->TauMonomer Stabilizes Monomer Inhibitor->Oligomer Blocks Elongation

Caption: Proposed mechanism of Tau aggregation and inhibition.

G cluster_workflow Inhibitor Screening Workflow start Compound Library (incl. This compound) tht_assay Primary Screen: ThT Fluorescence Assay start->tht_assay hit_id Identify 'Hits' (Compounds inhibiting aggregation) tht_assay->hit_id cell_assay Secondary Screen: Cell-Based Seeding Assay hit_id->cell_assay Active Compounds lead_validation Validate 'Leads' (Active in cellular models) cell_assay->lead_validation optimization Lead Optimization lead_validation->optimization Validated Hits

Caption: Workflow for screening Tau aggregation inhibitors.

This guide provides a foundational framework for researchers to evaluate the potential of this compound as a modulator of Tau pathology. The provided protocols and comparative context are intended to accelerate research and development in the critical area of neurodegenerative disease therapeutics.

References

The Evolving Landscape of Tauopathy Therapeutics: A Comparative Analysis of Ac-Val-Tyr-Lys-NH2 and Novel Acetylation-Targeted Interventions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against neurodegenerative tauopathies such as Alzheimer's disease, the scientific community is increasingly focusing on post-translational modifications of the tau protein as critical therapeutic targets. Among these, tau acetylation has emerged as a key player in disease progression. This guide provides a comparative overview of the potential therapeutic peptide Ac-Val-Tyr-Lys-NH2 against two emerging acetylation-targeted strategies: the p300/CBP acetyltransferase inhibitor salsalate and immunotherapy directed at acetylated tau.

The tetrapeptide this compound is commercially available for research in the context of tauopathies, suggesting its potential as a modulator of tau protein interactions or aggregation. However, to date, there is a notable absence of published efficacy data for this specific peptide in disease models. In contrast, significant research has been conducted on alternative strategies that target the acetylation of tau, providing a valuable framework for comparison.

The Role of Tau Acetylation in Neurodegeneration

Tau protein acetylation, particularly at specific lysine residues, is a critical post-translational modification that influences its stability, aggregation, and clearance. The acetylation of tau is regulated by acetyltransferases, such as p300/CBP, and deacetylases. In pathological conditions, hyperacetylation of tau can lead to its misfolding and aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies. This process is believed to contribute significantly to neuronal dysfunction and cognitive decline.

Tau Acetylation Pathway Figure 1: Simplified Tau Acetylation Signaling Pathway Tau Tau Protein Degradation Proteasomal Degradation Tau->Degradation p300 p300/CBP Acetyltransferase p300->Tau Acetylation Ac_Tau Acetylated Tau Aggregation Aggregation & Neurofibrillary Tangles Ac_Tau->Aggregation Ac_Tau->Degradation Inhibited Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration

Caption: Simplified Tau Acetylation Signaling Pathway

Comparative Efficacy of Acetylation-Targeted Therapeutics

This section details the experimental data for two promising therapeutic strategies that target tau acetylation: the small molecule inhibitor salsalate and anti-acetylated tau immunotherapy.

Salsalate: A p300/CBP Acetyltransferase Inhibitor

Salsalate, a non-steroidal anti-inflammatory drug, has been identified as an inhibitor of the p300/CBP acetyltransferase. By reducing tau acetylation, salsalate promotes its degradation and reduces its pathological accumulation.

Table 1: Efficacy of Salsalate in a Mouse Model of Frontotemporal Dementia (PS19)

ParameterControl (PS19 mice)Salsalate-Treated (PS19 mice)Outcome
Memory Function (Morris Water Maze) Impaired memoryRescued memory deficitsCognitive Improvement
Hippocampal Atrophy Significant atrophyPrevention of atrophyNeuroprotection
Total Tau Levels ElevatedLoweredReduced Tau Burden
Acetylated Tau (ac-K174) Levels ElevatedLoweredTarget Engagement

Experimental Protocol: Salsalate Treatment in PS19 Mice

  • Animal Model: PS19 transgenic mice, which express the P301S mutant human tau protein and develop age-dependent neurofibrillary tangle pathology.

  • Treatment: Salsalate was administered to the mice after the onset of disease pathology.

  • Behavioral Assessment: The Morris water maze was used to evaluate spatial learning and memory.

  • Histopathological Analysis: Brain tissues were analyzed for hippocampal volume, total tau levels, and acetylated tau levels using immunohistochemistry and biochemical assays.

A Phase 1b clinical trial (NCT03277573) has been initiated to evaluate the safety, tolerability, and preliminary efficacy of salsalate in patients with mild to moderate Alzheimer's disease.

Anti-Acetylated Tau Immunotherapy

A novel therapeutic approach involves the use of monoclonal antibodies that specifically target acetylated tau, facilitating its clearance and preventing its spread.

Table 2: Efficacy of Anti-ac-K174 Antibody in PS19 Mice

ParameterControl (PS19 mice)Anti-ac-K174 Treated (PS19 mice)Outcome
Neurobehavioral Impairment PresentMitigatedFunctional Recovery
Tau Pathology SignificantReducedDecreased Pathology
Glial Responses ActivatedRescuedModulation of Neuroinflammation

Experimental Protocol: Anti-ac-K174 Immunotherapy in PS19 Mice

  • Animal Model: PS19 transgenic mice.

  • Treatment: Monoclonal antibodies targeting tau acetylated at lysine 174 (ac-K174) were administered to the mice.

  • Assessment: The study evaluated neurobehavioral outcomes, tau pathology (including phosphorylated tau), and glial cell responses (microglia and oligodendrocytes).

Therapeutic Interventions Figure 2: Mechanisms of Action for Tau Acetylation-Targeted Therapies cluster_0 Salsalate (p300/CBP Inhibition) cluster_1 Anti-ac-K174 Immunotherapy cluster_2 This compound (Hypothesized) Salsalate Salsalate p300_inhibit p300/CBP Salsalate->p300_inhibit Inhibits Ac_Tau_inhibit Decreased Acetylated Tau p300_inhibit->Ac_Tau_inhibit Reduces Acetylation Antibody Anti-ac-K174 Antibody Ac_Tau_bind Acetylated Tau (ac-K174) Antibody->Ac_Tau_bind Binds to Clearance Enhanced Clearance Ac_Tau_bind->Clearance Promotes Clearance Peptide This compound Tau_Aggregation Tau Aggregation Peptide->Tau_Aggregation Interferes with?

Caption: Mechanisms of Action for Tau Acetylation-Targeted Therapies

This compound: A Peptide of Interest with Untapped Potential

While concrete efficacy data for this compound is currently unavailable, its chemical structure as an acetylated tetrapeptide amide suggests several plausible mechanisms of action within the context of tauopathies. Peptides are being extensively investigated as therapeutic agents in Alzheimer's disease due to their potential to interfere with protein-protein interactions and aggregation processes.

A related peptide, Ac-PHF6-NH2 (Ac-VQIVYK-NH2), which constitutes a core segment of the tau protein's aggregation domain, has been shown to be crucial for tau fibrillization. It is conceivable that this compound could act as a competitive inhibitor of tau aggregation or as a modulator of the enzymatic activity of acetyltransferases or deacetylases involved in tau pathology.

Future Directions and Conclusion

The landscape of therapeutic development for tauopathies is rapidly evolving, with a significant focus on targeting post-translational modifications like acetylation. Salsalate and anti-acetylated tau immunotherapy have demonstrated promising preclinical efficacy, with salsalate now progressing to clinical trials.

While the therapeutic potential of this compound remains to be elucidated, its availability for research purposes provides an opportunity for the scientific community to investigate its efficacy in relevant disease models. Future studies should aim to:

  • Evaluate the in vitro effects of this compound on tau aggregation and acetylation.

  • Assess the in vivo efficacy of this compound in animal models of tauopathy, measuring cognitive outcomes and pathological markers.

  • Elucidate the precise mechanism of action of this tetrapeptide.

A thorough investigation of this compound is warranted to determine its place alongside other innovative strategies in the quest for effective treatments for Alzheimer's disease and related neurodegenerative disorders.

No Evidence of Synergistic Effects for Ac-Val-Tyr-Lys-NH2 Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data has revealed no specific studies or documented evidence of synergistic effects between the peptide Ac-Val-Tyr-Lys-NH2 and other compounds. Therefore, a comparison guide with quantitative data, experimental protocols, and signaling pathways, as requested, cannot be generated at this time.

While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the foundational data on the synergistic interactions of this compound is not present in the surveyed scientific domain. The search encompassed various databases and search terms related to the peptide and drug synergy.

The performed search did yield information on related, but distinct, topics, including:

  • General Principles of Drug Synergy: Methodologies and conceptual frameworks for evaluating drug combinations were identified. These include models such as the Zero Interaction Potency (ZIP) model, which are used to classify interactions as synergistic, additive, or antagonistic.

  • Studies on Other Peptides and Compounds: Research on other acetylated peptides and their biological activities was found. For instance, studies on Ac-RYYRIK-NH2, a ligand for the nociceptin receptor, were identified. Additionally, extensive research on the compound AC220 (Quizartinib), a FLT3 inhibitor, was noted, particularly in the context of combination therapies for Acute Myeloid Leukemia. However, these findings are not relevant to the specific peptide this compound.

The absence of published research on the synergistic effects of this compound makes it impossible to fulfill the request for a detailed comparison guide. The scientific community has not, to date, published any studies that would provide the necessary quantitative data, experimental methodologies, or established signaling pathways related to the synergistic action of this specific peptide with other compounds.

For researchers interested in this peptide, the current state of knowledge appears to be limited to its fundamental properties. Any investigation into its potential synergistic effects would represent a novel area of research.

A Head-to-Head Comparison of Ac-VQIVYK-NH2 and Similar Peptides as Tau Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the tau protein is a primary pathological hallmark of several neurodegenerative diseases, known as tauopathies, with Alzheimer's disease being the most prevalent. The formation of neurofibrillary tangles (NFTs) from misfolded tau protein is closely correlated with cognitive decline.[1] A critical region for the initiation of tau aggregation is the hexapeptide motif 306VQIVYK311, also known as PHF6, located in the microtubule-binding repeat domain of tau.[2][3] This has made the PHF6 sequence a prime target for the development of therapeutic agents that can inhibit tau aggregation.

This guide provides a head-to-head comparison of acetylated PHF6 (Ac-VQIVYK-NH2) and similar peptide-based inhibitors, focusing on their performance in preclinical models, supported by experimental data and detailed methodologies.

Featured Peptides

Ac-VQIVYK-NH2 (Acetyl-PHF6-amide): This is a synthetic peptide that mimics the PHF6 region of the tau protein.[3][4] N-terminal acetylation and C-terminal amidation neutralize the terminal charges, which promotes its self-assembly into fibrils, making it a widely used model for studying tau aggregation and for screening potential inhibitors.

RI-AG03: This is a novel, retro-inverso D-amino acid peptide inhibitor of tau aggregation. Its design is based on the 306VQIVYK311 hotspot and it is engineered for proteolytic stability. A key feature of RI-AG03 is its ability to target both the 306VQIVYK311 and the 275VQIINK280 (PHF6*) aggregation-promoting regions of tau. The sequence of RI-AG03 is Ac-rrrrrrrrGpkyk(ac)iqvGr-NH2.

Quantitative Performance Data

The following table summarizes the inhibitory performance of Ac-VQIVYK-NH2 and RI-AG03 on tau aggregation. It is important to note that the data for RI-AG03 comes from a specific study, and directly comparable quantitative data for Ac-VQIVYK-NH2 as an inhibitor (rather than an aggregator) is not as readily available in the literature. Ac-VQIVYK-NH2 is more commonly used as a model to induce aggregation.

InhibitorTargetAssay TypeEfficacy MetricExperimental ConditionsReference
RI-AG03Tau Aggregation (targeting VQIVYK and VQIINK motifs)Thioflavin T (ThT) Fluorescence AssayIC50 = 7.83 µM20 µM TauΔ250 aggregation
RI-AG03Tau AggregationThT Fluorescence Assay>90% reduction in aggregation at equimolar concentration with recombinant TauRecombinant Tau
Ac-VQIVYK-NH2Tau AggregationNot typically used as an inhibitor, but as a model for aggregation.N/AN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in peptide inhibitor studies. Below are the protocols for two key experiments used to assess the efficacy of these peptides.

Thioflavin T (ThT) Fluorescence Assay

This is a widely used, real-time method for monitoring the formation of amyloid fibrils.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated protein.

Protocol:

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a stock solution of the tau protein fragment (e.g., TauΔ250 or full-length tau) in a suitable buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).

    • Inhibitor Stock Solution: Prepare a stock solution of the inhibitor peptide (e.g., RI-AG03) in an appropriate solvent like DMSO or buffer.

    • Thioflavin T Working Solution: Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.22 µm syringe filter. Dilute this stock in the assay buffer to a final concentration of 10-25 µM in the reaction wells.

    • Aggregation Inducer (Optional): A solution of heparin (e.g., 10 µM final concentration) can be used to induce tau aggregation.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, combine the tau protein solution, the inhibitor at various concentrations, the ThT working solution, and the aggregation inducer (if used).

    • The final volume in each well is typically 80-100 µL.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a microplate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 2-15 minutes) with excitation at approximately 440-450 nm and emission at 480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a control well containing only the buffer and ThT.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The inhibitory effect can be quantified by comparing the lag time, the maximum fluorescence, and the slope of the elongation phase between the inhibited and uninhibited reactions. The IC50 value can be calculated from dose-response curves.

Cellular Tau Seeding Assay

This assay assesses the ability of an inhibitor to block the prion-like propagation of tau pathology between cells.

Principle: "Seed" competent tau aggregates from pathological samples or synthetic fibrils are introduced to cultured cells that express a fluorescently tagged tau fragment. The seeds induce the aggregation of the intracellular tau, which can be visualized and quantified as fluorescent puncta.

Protocol:

  • Cell Culture:

    • Use a biosensor cell line, such as HEK293T cells, that stably expresses the repeat domain of tau fused to a fluorescent protein (e.g., YFP or CFP).

    • Plate the cells in a multi-well plate (e.g., 24-well or 384-well).

  • Seeding and Inhibition:

    • Prepare tau seeds from brain homogenates of tauopathy models or by fibrillizing recombinant tau.

    • Treat the cells with the tau seeds in the presence of a transfection reagent like Lipofectamine 2000 to facilitate cellular uptake.

    • Concurrently, treat the cells with various concentrations of the inhibitor peptide.

    • Incubate the cells for a period of 42-72 hours to allow for seeded aggregation.

  • Quantification and Analysis:

    • The formation of intracellular tau aggregates can be quantified in two ways:

      • Fluorescence Microscopy: Visualize and count the number of cells containing fluorescent puncta.

      • Flow Cytometry (FRET-based): If the cells co-express tau fused to both CFP and YFP, aggregation brings the fluorophores into proximity, generating a FRET signal that can be quantified by flow cytometry. The integrated FRET density (percentage of FRET-positive cells multiplied by the median fluorescence intensity) is a measure of seeding activity.

    • The efficacy of the inhibitor is determined by the reduction in the number of aggregate-containing cells or the FRET signal compared to the untreated control.

Visualizations

Tau Aggregation and Inhibition Pathway

The following diagram illustrates the process of tau aggregation from soluble monomers to insoluble neurofibrillary tangles and the points at which peptide inhibitors can intervene.

Tau_Aggregation_Pathway Monomer Soluble Tau Monomer Oligomer Toxic Tau Oligomers Monomer->Oligomer Aggregation Nucleation (PHF6/PHF6* motifs) PHF Paired Helical Filaments (PHFs) Oligomer->PHF Elongation NFT Neurofibrillary Tangles (NFTs) PHF->NFT Maturation Inhibitor Peptide Inhibitor (e.g., RI-AG03) Inhibitor->Oligomer Blocks Nucleation & Elongation

Caption: Tau aggregation pathway and the inhibitory mechanism of peptides.

Experimental Workflow for ThT Assay

This diagram outlines the key steps in performing a Thioflavin T fluorescence assay to screen for tau aggregation inhibitors.

ThT_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement & Incubation cluster_analysis 4. Data Analysis Tau Tau Protein Solution Plate Combine in 96-well plate Tau->Plate Inhibitor Inhibitor Peptides Inhibitor->Plate ThT ThT Working Solution ThT->Plate Reader Incubate at 37°C with shaking in plate reader Plate->Reader Measure Measure fluorescence (Ex: ~450nm, Em: ~480nm) Reader->Measure Plot Plot Fluorescence vs. Time Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for the Thioflavin T (ThT) tau aggregation assay.

Signaling Pathways in Tau Pathology

The hyperphosphorylation and aggregation of tau are influenced by a complex network of signaling pathways. Dysregulation of kinases and phosphatases plays a crucial role.

Tau_Signaling Kinases Kinases (e.g., GSK3β, CDK5) Tau_sol Soluble Tau Kinases->Tau_sol Phosphorylation Phosphatases Phosphatases (e.g., PP2A) Tau_p Hyperphosphorylated Tau Phosphatases->Tau_p Dephosphorylation Aggregation Aggregation (Oligomers, NFTs) Tau_p->Aggregation Dysfunction Neuronal Dysfunction & Cell Death Aggregation->Dysfunction

Caption: Key signaling events leading to tau hyperphosphorylation and aggregation.

References

Safety Operating Guide

Proper Disposal of Ac-Val-Tyr-Lys-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to follow standard laboratory safety practices. The absence of a specific SDS for Ac-Val-Tyr-Lys-NH2 necessitates a cautious approach.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form.

Liquid Waste Disposal

For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is the recommended method before disposal. This process denatures the peptide, rendering it biologically inactive.

Experimental Protocol: Chemical Inactivation
  • Select an Inactivation Reagent: Choose one of the following common and effective reagents:

    • 10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite).[1]

    • 1 M Sodium Hydroxide (NaOH).[1]

    • 1 M Hydrochloric Acid (HCl).[1]

    • Enzymatic detergents can also be used for cleaning contaminated labware.[1][2]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation. For some peptides, a longer inactivation period of at least 24 hours may be recommended.

  • Neutralization (if applicable): If you used a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or a weak solution of NaOH).

    • For basic solutions, slowly add an acid (e.g., a weak solution of HCl).

    • Use pH paper to verify the final pH.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's EHS department before any drain disposal . If drain disposal is not permitted, collect the neutralized waste in a clearly labeled hazardous waste container for pickup by your institution's certified hazardous waste management service.

Quantitative Data for Chemical Inactivation

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration30-60 minutesEffective for many peptides but can be corrosive to some surfaces.
Sodium Hydroxide (NaOH) 1 MMinimum 30 minutesHighly effective but requires a neutralization step before disposal.
Hydrochloric Acid (HCl) 1 MMinimum 30 minutesHighly effective but requires a neutralization step before disposal.
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.

Solid Waste Disposal

Solid waste contaminated with this compound includes items such as pipette tips, gloves, and empty vials. This waste must be segregated and disposed of as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. Do not mix with regular trash or biohazardous waste.

  • Labeling: The container must be clearly labeled with "Hazardous Chemical Waste" and the name of the chemical(s) it contains (this compound).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Empty Vials: Empty vials that contained this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and treated as liquid chemical waste. After rinsing, deface the label and dispose of the vial in the appropriate glass or plastic recycling bin, as per institutional guidelines.

Logical Workflow for this compound Disposal

cluster_start Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal Waste This compound Waste Assess Determine Waste Form (Liquid or Solid) Waste->Assess Inactivate Chemical Inactivation (e.g., Bleach, NaOH, HCl) Assess->Inactivate Liquid Segregate Segregate Solid Waste (gloves, tips, vials) Assess->Segregate Solid Neutralize Neutralize to pH 5.5-9.0 (if necessary) Inactivate->Neutralize CheckRegs Check Local Regulations with EHS Neutralize->CheckRegs Drain Drain Disposal (with copious water) CheckRegs->Drain Permitted CollectLiquid Collect in Hazardous Waste Container CheckRegs->CollectLiquid Not Permitted Pickup Arrange for Pickup by Certified Waste Management CollectLiquid->Pickup LabelSolid Label as Hazardous Chemical Waste Segregate->LabelSolid StoreSolid Store in Designated Area LabelSolid->StoreSolid StoreSolid->Pickup

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.